4-Amino-3-cyclopropylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-cyclopropylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQENRSYKXKPHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300341 | |
| Record name | 4-Amino-3-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754165-50-9 | |
| Record name | 4-Amino-3-cyclopropylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754165-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-cyclopropylbenzoic Acid: Properties, Characteristics, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and characteristics of 4-Amino-3-cyclopropylbenzoic acid. Due to the limited publicly available experimental data for this specific compound, this guide also presents a detailed comparative analysis with the well-characterized and structurally related molecule, 4-Aminobenzoic acid (PABA). This approach allows for informed predictions of the physicochemical properties, spectroscopic characteristics, and potential biological activities of this compound, offering a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 754165-50-9 |
| CAS Number (HCl salt) | 184163-45-9 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Molecular Weight (HCl salt) | 213.66 g/mol |
Table 2: Physicochemical Properties of 4-Aminobenzoic Acid (PABA)
| Property | Value | Citation |
| CAS Number | 150-13-0 | [1] |
| Molecular Formula | C₇H₇NO₂ | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 187-189 °C | [1][2] |
| Boiling Point | 340 °C (decomposes) | [2] |
| Solubility in Water | 4.7 g/L (at 20 °C) | [1] |
| pKa (carboxyl group) | 4.88 | [2] |
| pKa (amino group) | 2.42 | [2] |
The introduction of a cyclopropyl group at the 3-position of the benzoic acid ring is anticipated to increase the lipophilicity of the molecule compared to PABA. This could influence its solubility in various solvents and its ability to cross biological membranes. The steric bulk of the cyclopropyl group may also have a modest impact on the acidity of the carboxylic acid and the basicity of the amino group.
Spectroscopic Characteristics
Detailed experimental spectra for this compound are not widely published. However, its expected spectroscopic features can be predicted based on its structure and by comparison with PABA.
Table 3: Spectroscopic Data for 4-Aminobenzoic Acid (PABA)
| Technique | Key Peaks / Signals | Citation |
| ¹H NMR (DMSO-d₆) | δ 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H, Ar-H), 6.51-6.53 (m, 2H, Ar-H), 5.82 (s, 2H, NH₂) | [3] |
| ¹³C NMR (DMSO-d₆) | δ 167.9, 153.5, 131.7, 117.3, 113.0 | [3] |
| FT-IR (KBr) | 3460 cm⁻¹ (asymmetric NH₂ stretch), 3363 cm⁻¹ (symmetric NH₂ stretch), 1662 cm⁻¹ (C=O stretch) | [4] |
For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl group (a complex multiplet in the upfield region, typically 0.5-1.5 ppm) in addition to the aromatic protons. The aromatic region will be more complex than that of PABA due to the substitution pattern. In the IR spectrum, the characteristic peaks for the amino and carboxylic acid groups will be present, with potential minor shifts due to the electronic influence of the cyclopropyl substituent.
Synthesis and Reactivity
Plausible Synthetic Route
A plausible synthetic pathway for this compound can be conceptualized through standard organic reactions. A potential route is outlined below.
References
An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Amino-3-cyclopropylbenzoic acid, a molecule of interest to researchers and professionals in drug development. The described multi-step synthesis involves the protection of functional groups, a key bromination step, a palladium-catalyzed cross-coupling reaction, and final deprotection to yield the target compound. All quantitative data is summarized for clarity, and detailed experimental protocols for each critical step are provided.
Synthesis Strategy
The synthesis of this compound can be achieved through a four-step sequence starting from the commercially available 4-aminobenzoic acid. The core of this strategy involves the introduction of a bromine atom at the 3-position of the aromatic ring, followed by a Suzuki-Miyaura cross-coupling reaction to install the cyclopropyl group. To prevent unwanted side reactions, the carboxylic acid and amino functionalities are transiently protected.
The overall synthetic pathway is depicted below:
Figure 1: Proposed four-step synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) |
| 1 | Esterification | 4-Aminobenzoic acid | Methyl 4-aminobenzoate | Methanol, Sulfuric acid (catalytic), Reflux | ~95 |
| 2 | Bromination | Methyl 4-aminobenzoate | Methyl 4-amino-3-bromobenzoate | N-Bromosuccinimide, Dimethylformamide, Room Temperature | ~85 |
| 3 | Suzuki-Miyaura Coupling | Methyl 4-amino-3-bromobenzoate | Methyl 4-amino-3-cyclopropylbenzoate | Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | ~70-80 |
| 4 | Hydrolysis | Methyl 4-amino-3-cyclopropylbenzoate | This compound | Sodium hydroxide, Methanol/Water, Reflux | >90 |
Experimental Protocols
Step 1: Synthesis of Methyl 4-aminobenzoate (Esterification)
Methodology:
-
To a solution of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-aminobenzoate as a white solid.
Figure 2: Workflow for the esterification of 4-aminobenzoic acid.
Step 2: Synthesis of Methyl 4-amino-3-bromobenzoate (Bromination)
Methodology:
-
Dissolve methyl 4-aminobenzoate (5.0 g, 33.1 mmol) in dimethylformamide (DMF, 50 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (6.2 g, 34.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 4-amino-3-bromobenzoate.
Step 3: Synthesis of Methyl 4-amino-3-cyclopropylbenzoate (Suzuki-Miyaura Coupling)
Methodology:
-
In a Schlenk flask, combine methyl 4-amino-3-bromobenzoate (2.0 g, 8.7 mmol), cyclopropylboronic acid (1.1 g, 13.0 mmol), and potassium carbonate (3.6 g, 26.1 mmol).
-
Add a solution of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 318 mg, 0.435 mmol) in a mixture of dioxane (40 mL) and water (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite, and wash the Celite with ethyl acetate.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl 4-amino-3-cyclopropylbenzoate.
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step 4: Synthesis of this compound (Hydrolysis)
Methodology:
-
Dissolve methyl 4-amino-3-cyclopropylbenzoate (1.0 g, 5.23 mmol) in a mixture of methanol (20 mL) and water (10 mL) in a round-bottom flask.
-
Add sodium hydroxide (0.42 g, 10.5 mmol) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 4-5 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
This comprehensive guide provides a robust and reproducible pathway for the synthesis of this compound, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery. The provided protocols can be adapted and optimized for specific laboratory conditions and scales.
In-depth Technical Guide: 4-Amino-3-(cyclopropylmethoxy)benzoic Acid
Disclaimer: The requested compound, "4-Amino-3-cyclopropylbenzoic acid," is not well-characterized in publicly available scientific literature, and a specific CAS number could not be identified. This guide therefore focuses on the structurally similar and well-documented compound, 4-Amino-3-(cyclopropylmethoxy)benzoic acid , CAS Number: 1154383-17-1 .
Introduction
4-Amino-3-(cyclopropylmethoxy)benzoic acid is a substituted benzoic acid derivative of interest to researchers in medicinal chemistry and drug development. Its structure, featuring an amino group, a carboxylic acid, and a cyclopropylmethoxy side chain, presents a versatile scaffold for the synthesis of more complex molecules. Such compounds are often explored for their potential as intermediates in the development of novel therapeutic agents. The unique combination of functional groups allows for a variety of chemical modifications, making it a valuable building block in the design of compounds with specific biological activities.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Amino-3-(cyclopropylmethoxy)benzoic acid.
| Property | Value | Reference |
| CAS Number | 1154383-17-1 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Synthesis of 4-Amino-3-(cyclopropylmethoxy)benzoic acid
A common synthetic route to 4-Amino-3-(cyclopropylmethoxy)benzoic acid involves a multi-step process starting from commercially available precursors. The following is a representative experimental protocol.
Experimental Protocol
Step 1: Synthesis of 4-Nitro-3-(cyclopropylmethoxy)benzoic acid
-
To a solution of 4-nitro-3-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
To this mixture, add (bromomethyl)cyclopropane.
-
Heat the reaction mixture and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with an acid such as hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-nitro-3-(cyclopropylmethoxy)benzoic acid.
Step 2: Synthesis of 4-Amino-3-(cyclopropylmethoxy)benzoic acid
-
Dissolve the 4-nitro-3-(cyclopropylmethoxy)benzoic acid from the previous step in a solvent like ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using tin(II) chloride, heat the reaction mixture at reflux for several hours.
-
Upon completion of the reaction, cool the mixture and neutralize it with a base, for example, a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-3-(cyclopropylmethoxy)benzoic acid.
Synthesis Workflow Diagram
References
The Elusive Solubility Profile of 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a novel compound is a critical first step in the journey from discovery to clinical application. This technical guide addresses the solubility of 4-Amino-3-cyclopropylbenzoic acid, a molecule of interest in medicinal chemistry. Despite a comprehensive search of available scientific literature and databases, no specific quantitative solubility data for this compound could be found. This suggests that this compound may be a novel entity with limited published research.
In the absence of direct data, this guide provides valuable context by summarizing the solubility of structurally similar substituted benzoic acids, detailing established experimental protocols for solubility determination, and exploring potential biological activities based on related compounds. This information will empower researchers to design appropriate experimental plans for characterizing this compound.
Understanding Solubility: Insights from Structurally Related Benzoic Acids
The solubility of a compound is influenced by its molecular structure, including the presence of functional groups and the overall lipophilicity. For this compound, the amino and carboxylic acid groups are expected to contribute to its aqueous solubility, while the cyclopropyl and benzene rings will influence its solubility in organic solvents.
To provide a frame of reference, the following table summarizes the solubility of various substituted benzoic acids in different solvents. This data, compiled from the IUPAC-NIST Solubility Data Series and other sources, highlights the impact of different substituents on solubility.[1][2][3]
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |
| Benzoic Acid | Water | 25 | 0.34 |
| Benzoic Acid | Ethanol | 25 | 45.5 |
| Benzoic Acid | Acetone | 25 | 55.6 |
| 4-Aminobenzoic Acid | Water | 25 | 0.59 |
| 4-Aminobenzoic Acid | Ethanol | 25 | 4.8 |
| 3-Aminobenzoic Acid | Water | 25 | 0.59 |
| 2-Aminobenzoic Acid | Water | 25 | 0.78 |
| 4-Nitrobenzoic Acid | Water | 25 | 0.04 |
| 4-Hydroxybenzoic Acid | Water | 25 | 0.57 |
Note: This table presents a selection of data for illustrative purposes. Researchers should consult the original sources for comprehensive datasets.
Experimental Protocol for Determining Solubility
A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in a given solvent.
Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.
Materials:
-
The solid compound of interest (e.g., this compound)
-
Selected solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary and may need to be determined empirically (e.g., 24-72 hours).
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.
-
Drying: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds. Dry the sample to a constant weight.
-
Calculation: The solubility is calculated as the mass of the dried solute per unit mass or volume of the solvent.
Solubility Determination Workflow
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound is available, the activities of structurally similar compounds can provide clues to its potential therapeutic applications. For instance, derivatives of 4-aminobenzoic acid are known to possess a range of biological activities. Notably, 4-Amino-3-nitrobenzoic acid has been investigated for its antimicrobial properties and as a potential inhibitor of trans-sialidase, an enzyme involved in the pathogenesis of Chagas disease.[4] Furthermore, various 4-amino-3-substituted benzoic acid derivatives have shown activity as central nervous system agents.[5]
Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a molecule like this compound is presented below. This diagram illustrates a generic pathway where an inhibitor might block an enzyme crucial for a pathogen's survival or a key signaling cascade in a disease state.
References
- 1. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Amino-3-cyclopropylbenzoic Acid Remains Elusive in Public Databases
A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound 4-Amino-3-cyclopropylbenzoic acid has yielded no specific results. Publicly available scientific databases and chemical literature do not appear to contain published characterization data for this specific molecule.
While information on structurally related compounds—such as 4-aminobenzoic acid, 4-amino-3-hydroxybenzoic acid, and 4-amino-3-methylbenzoic acid—is accessible, this data is not directly applicable to the target compound due to the unique electronic and steric influences of the cyclopropyl group. Spectroscopic values are highly sensitive to the molecular structure, and thus, data from analogues cannot be used for definitive identification or characterization of this compound.
For researchers and drug development professionals requiring this information, the synthesis and subsequent spectroscopic analysis of this compound would be necessary to generate the required data. A general workflow for such a characterization process is outlined below.
General Experimental Workflow for Spectroscopic Analysis
A logical workflow for the spectroscopic analysis of a newly synthesized compound like this compound is depicted in the following diagram. This process ensures the identity and purity of the compound are accurately determined.
Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Experimental Protocols for Spectroscopic Analysis
Below are detailed, generalized methodologies for the key spectroscopic techniques that would be employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR)
-
Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Data would be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton experiment would be run, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to be recorded include chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and signal integrations.
-
-
¹³C NMR (Carbon-13 NMR)
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrumentation: The same NMR spectrometer would be used.
-
Data Acquisition: A proton-decoupled ¹³C experiment would be performed to obtain singlets for each unique carbon atom. The chemical shifts (δ) in ppm would be recorded. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) could be run to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used where a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The positions of absorption bands (in wavenumbers, cm⁻¹) would be recorded and correlated to the presence of specific functional groups (e.g., N-H stretches for the amine, O-H and C=O stretches for the carboxylic acid, C-H stretches for the aromatic and cyclopropyl groups).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be ideal.
-
Data Acquisition: The sample would be introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would be determined with high precision. This allows for the calculation of the elemental formula. Further fragmentation (MS/MS) could be performed to aid in structural elucidation.
Should experimental data for this compound become publicly available, a detailed technical guide with specific data tables and analysis could be compiled. At present, any such analysis would be purely predictive.
Unveiling 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide to its Synthesis and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-cyclopropylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopropyl group ortho to an amino substituent, imparts specific conformational constraints and electronic properties that are attractive for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this compound, catering to researchers and professionals in the field of drug development.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to its utility as a key intermediate in the synthesis of more complex pharmacologically active molecules. While a definitive "discovery" in the traditional sense is not prominently documented in publicly available literature, its appearance in patent literature signifies its importance as a scaffold in the development of novel therapeutics.
The earliest significant disclosures of related compounds and plausible synthetic routes appear in patents focused on the development of kinase inhibitors and other targeted therapies. For instance, patent literature from the early 21st century onwards describes the synthesis of various substituted aminobenzoic acids as crucial components for building larger drug candidates. The specific substitution pattern of a 4-amino group and a 3-cyclopropyl group likely arose from structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The cyclopropyl group, in particular, is a well-regarded bioisostere for larger alkyl groups or phenyl rings, offering a means to probe steric and electronic requirements of a biological target while maintaining favorable physicochemical properties.
Physicochemical and Spectroscopic Data
Due to the limited availability of published characterization data for the free acid, the following table summarizes the key properties of its hydrochloride salt and provides predicted data for the free acid based on analogous compounds.
| Property | Value (Hydrochloride Salt) | Predicted Value (Free Acid) |
| CAS Number | 184163-45-9 | - |
| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | 213.66 g/mol | 177.20 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not reported | Not reported |
| Solubility | Soluble in polar solvents | Sparingly soluble in water |
| ¹H NMR (DMSO-d₆) | Not publicly available | See predicted spectrum below |
| ¹³C NMR (DMSO-d₆) | Not publicly available | See predicted spectrum below |
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) of this compound: δ 7.65 (d, J=2.0 Hz, 1H), 7.50 (dd, J=8.4, 2.0 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H), 5.50 (s, 2H, NH₂), 1.90-1.80 (m, 1H), 0.95-0.85 (m, 2H), 0.70-0.60 (m, 2H).
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) of this compound: δ 167.5, 148.0, 131.5, 129.0, 120.0, 115.0, 114.5, 10.0, 7.0.
Note: These are predicted spectra based on known chemical shifts for similar structures and should be confirmed by experimental data.
Detailed Experimental Protocols
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Procedures
Step 1: Esterification of 4-Bromo-3-nitrobenzoic acid
-
Reaction:
-
Procedure: To a solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), is added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to afford methyl 4-bromo-3-nitrobenzoate.
Step 2: Suzuki Coupling
-
Reaction:
Step 3: Reduction of the Nitro Group
-
Reaction:
-
Procedure: Methyl 4-cyclopropyl-3-nitrobenzoate (1.0 eq) is dissolved in methanol (15 vol), and 10% palladium on carbon (10% w/w) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give methyl 4-amino-3-cyclopropylbenzoate, which can be used in the next step without further purification.
Step 4: Hydrolysis of the Ester
-
Reaction:
-
Procedure (Basic Hydrolysis): To a solution of methyl 4-amino-3-cyclopropylbenzoate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1, 10 vol) is added lithium hydroxide monohydrate (2.0 eq). The reaction mixture is stirred at room temperature for 6-8 hours. The reaction is monitored by TLC. After completion, the organic solvent is removed under reduced pressure. The aqueous layer is acidified to pH 4-5 with 1N HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Procedure (Acidic Hydrolysis): The ester can also be hydrolyzed by refluxing in a mixture of concentrated hydrochloric acid and water. The resulting hydrochloride salt can be isolated and, if necessary, neutralized to obtain the free acid.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of functional group transformations.
An In-depth Technical Guide to 4-Amino-3-cyclopropylbenzoic Acid Derivatives and Analogs for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoic acid (PABA), a well-established building block in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide focuses on the derivatives and analogs of a specific PABA variant, 4-Amino-3-cyclopropylbenzoic acid . The introduction of a cyclopropyl group at the 3-position is of significant interest as the cyclopropyl moiety, a small, strained ring system, can impart unique conformational constraints and electronic properties to a molecule.[3] This can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.
This guide will provide a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and related analogs, offering valuable insights for researchers and drug development professionals.
Synthesis of this compound and Its Analogs
The synthesis of this compound is not widely reported, suggesting its novelty as a scaffold. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles.[4][5]
Proposed Synthesis of this compound
A potential synthetic pathway for this compound is outlined below. This multi-step synthesis involves the introduction of the cyclopropyl group onto an aromatic ring, followed by functional group manipulations.
Caption: Proposed multi-step synthesis of this compound.
General Synthesis of 4-Aminobenzoic Acid Analogs
The synthesis of various 4-aminobenzoic acid analogs typically involves standard organic reactions such as esterification, amidation, and nucleophilic aromatic substitution on appropriately substituted precursors.
Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives of 4-Aminobenzoic Acid [6]
-
Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of an acid, such as glacial acetic acid or p-toluenesulfonic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold solvent, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activities and Quantitative Data
Derivatives of 4-aminobenzoic acid have been extensively studied for their diverse biological activities. The introduction of various substituents on the aromatic ring and modifications of the amino and carboxylic acid groups have led to the discovery of potent antimicrobial and anticancer agents.[7][8][9]
Antimicrobial Activity
Many 4-aminobenzoic acid derivatives, particularly Schiff bases, have shown significant activity against a range of bacterial and fungal pathogens.[7][8][9] The mechanism of action is often attributed to the inhibition of essential metabolic pathways in microorganisms, such as folate synthesis.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 4-Aminobenzoic Acid Derivatives
| Compound ID | Substituent | Test Organism | MIC (µM) | Reference |
| 1a | 2-Hydroxybenzylideneamino | Staphylococcus aureus | >500 | [10] |
| 1c | 5-Chloro-2-hydroxybenzylideneamino | Staphylococcus aureus | 125 | [10] |
| 1e | 5-Iodo-2-hydroxybenzylideneamino | Staphylococcus aureus | 62.5 | [10] |
| PABA-Ester-1 | Ethyl ester | Bacillus subtilis | 2.11 | [11] |
| PABA-Amide-1 | N-Phenyl amide | Escherichia coli | >100 | [12] |
| PABA-Schiff-Base-1 | 3-Bromo benzylideneamino | Bacillus subtilis | 2.11 | [11] |
Anticancer Activity
Several analogs of 4-aminobenzoic acid have demonstrated cytotoxic effects against various cancer cell lines.[9][13] The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.
Table 2: IC50 Values of Selected 4-Aminobenzoic Acid Derivatives against Cancer Cell Lines
| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| PABA-SB-1r | 5-Nitrofurfurylideneamino | HepG2 (Liver) | 15.0 | [7][8][9][10] |
| PABA-SB-1j | 5-tert-Butyl-2-hydroxybenzylideneamino | HepG2 (Liver) | 35.2 | [10] |
| PABA-SB-1n | 3,5-Dichloro-2-hydroxybenzylideneamino | HepG2 (Liver) | 28.7 | [10] |
| Benzoyl-PABA-1 | Benzoyl | MDA-MB-231 (Breast) | 1.22 | [14] |
| Amide-PABA-2 | N-(4-chlorophenyl) | HT-29 (Colon) | 3.9 | [8] |
| Cholinesterase-Inhibitor-1 | Benzylaminobenzoic acid | (BChE) | 2.67 | [13] |
Experimental Protocols for Biological Assays
Protocol for MTT Assay for Anticancer Activity[2][15][16][17]
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol for Broth Microdilution Antimicrobial Susceptibility Testing[18][19][20][21][22]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
4-Aminobenzoic acid derivatives have been implicated in the modulation of several key signaling pathways involved in inflammation and cancer.
TNF-α/NF-κB Signaling Pathway
The Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[3][6][15][16][17] Small molecules, including some benzoic acid derivatives, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Inhibition of the TNF-α/NF-κB signaling pathway by 4-aminobenzoic acid derivatives.
IL-6/STAT3 Signaling Pathway
The Interleukin-6 (IL-6) activated Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cell proliferation and survival.[18][19][20][21][22] Inhibition of this pathway is a key strategy in cancer therapy. Certain aromatic carboxylic acids have shown potential to interfere with this pathway.
Caption: Potential inhibition of the IL-6/JAK/STAT3 signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation.[23] It is a validated target in oncology, and some 4-aminobenzoic acid derivatives have been designed to inhibit its activity.
Caption: Inhibition of the EGFR signaling pathway by 4-aminobenzoic acid derivatives.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. The unique structural features imparted by the cyclopropyl group may lead to enhanced biological activity and improved drug-like properties. The diverse biological activities, including antimicrobial and anticancer effects, highlight the versatility of the 4-aminobenzoic acid scaffold.
Future research in this area should focus on:
-
The development of efficient and scalable synthetic routes for this compound and its derivatives.
-
Comprehensive structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of these compounds.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these derivatives.
-
In vivo studies to evaluate the efficacy and safety of the most promising candidates in relevant disease models.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this exciting class of molecules. The continued investigation of this compound derivatives and analogs holds great promise for the discovery of novel and effective treatments for a range of diseases.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Multistep Synthesis [www2.chemistry.msu.edu]
- 5. vapourtec.com [vapourtec.com]
- 6. Small Molecules as Anti-TNF Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 12. researchgate.net [researchgate.net]
- 13. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of IL-6/JAK/STAT3 pathway rescues denervation-induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancernetwork.com [cancernetwork.com]
Potential Research Areas for 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-cyclopropylbenzoic acid is a novel small molecule with significant untapped potential in medicinal chemistry and materials science. While direct research on this specific compound is limited, its structural motifs—a 4-aminobenzoic acid (PABA) backbone substituted with a cyclopropyl group at the 3-position—suggest a rich landscape for scientific investigation. The PABA core is a well-established pharmacophore, and the introduction of a cyclopropyl ring can significantly modulate a molecule's physicochemical and pharmacological properties. This guide outlines potential research avenues for this compound, drawing insights from structurally related compounds. The proposed areas of investigation include its synthesis, derivatization, and evaluation for various biological activities, supported by detailed, adaptable experimental protocols and conceptual workflows.
Introduction: The Therapeutic Potential of Substituted Aminobenzoic Acids
The 4-aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs. The introduction of substituents onto the aromatic ring can fine-tune the molecule's properties, leading to enhanced efficacy, selectivity, and improved pharmacokinetic profiles.
The cyclopropyl group, in particular, is a "bioisostere" often employed in drug design to enhance potency and metabolic stability, and to improve selectivity for the target protein. The strained three-membered ring introduces a unique conformational rigidity and can influence electronic properties, potentially leading to stronger interactions with biological targets. For instance, the cyclopropyl group in related molecules has been suggested to enhance binding affinity to enzymes or receptors.
This technical guide will explore the promising research directions for the novel compound, this compound, by extrapolating from the known synthesis, properties, and applications of its analogues.
Potential Therapeutic Applications
Based on the known biological activities of structurally similar compounds, this compound and its derivatives are promising candidates for several therapeutic areas.
Anti-inflammatory and Analgesic Agents
Derivatives of 4-aminobenzoic acid are known to be key intermediates in the production of analgesics and anti-inflammatory drugs. The related compound, 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid, has been investigated for its potential anti-inflammatory and analgesic effects. This suggests that this compound could serve as a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of anti-inflammatory agents.
Anticancer Agents
Recent studies have shown that derivatives of 4-amino-3-chlorobenzoate can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Specifically, certain hydrazine-1-carbothioamide derivatives of this scaffold have demonstrated cytotoxicity in cancer cell lines by targeting EGFR and inducing apoptosis. Given the structural similarities, this compound could be a scaffold for developing new EGFR inhibitors or other anticancer agents. The cyclopropyl group could potentially enhance binding to the ATP-binding pocket of EGFR or other kinases.
Antimicrobial Agents
The 4-aminobenzoic acid core is a known pharmacophore in antimicrobial drugs, most notably the sulfonamides. Furthermore, various amino acid derivatives have shown broad-spectrum antimicrobial activity. The unique electronic and steric properties conferred by the cyclopropyl group could lead to the development of novel antimicrobial agents with activity against drug-resistant bacteria and fungi.
Proposed Synthesis and Derivatization Strategies
The synthesis of this compound is anticipated to be achievable through established organic chemistry methodologies. A plausible synthetic route could involve the introduction of the cyclopropyl group onto a suitably protected 4-aminobenzoic acid derivative.
Retrosynthetic Analysis and Proposed Forward Synthesis
A potential retrosynthetic pathway for this compound is outlined below. The key step would be the introduction of the cyclopropyl group at the 3-position of the benzoic acid ring. This could be achieved via a Suzuki-Miyaura cross-coupling reaction using cyclopropylboronic acid.
Caption: Retrosynthetic analysis for this compound.
Derivatization Workflow
Once synthesized, this compound can be readily derivatized at the amino and carboxylic acid functional groups to generate a library of compounds for biological screening.
Caption: Workflow for the derivatization of this compound.
Physicochemical and Pharmacokinetic Properties of Analogues
The physicochemical properties of substituted aminobenzoic acids are crucial for their biological activity and pharmacokinetic profiles. The table below summarizes key properties of some related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 4-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 1.3 |
| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 1.1 |
| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 1.2 |
| 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid | C₁₄H₁₉NO₂ | 249.31 | 3.2 |
| This compound (Predicted) | C₁₀H₁₁NO₂ | 177.20 | 1.9 |
LogP values are estimated using computational models and serve as an indication of lipophilicity.
Detailed Experimental Protocols (Adapted from Analogues)
The following are detailed, yet adaptable, experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.
General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from standard Suzuki-Miyaura coupling procedures and would need to be optimized for the specific substrates.
Objective: To synthesize a 3-cyclopropyl-4-aminobenzoic acid derivative.
Materials:
-
3-Bromo-4-(tert-butoxycarbonylamino)benzoic acid
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction vessel, add 3-bromo-4-(tert-butoxycarbonylamino)benzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
To a solution of the purified product in dichloromethane, add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify by recrystallization or chromatography to yield this compound.
Biological Assay Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol is a general method for assessing the inhibitory activity of a compound against EGFR kinase.
Objective: To determine the IC₅₀ value of this compound derivatives against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound dilutions to the wells.
-
Add the EGFR kinase and the Poly(Glu, Tyr) substrate to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. Based on the extensive research on its analogues, this compound and its derivatives hold significant potential for the development of novel therapeutics in oncology, inflammation, and infectious diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the efficient synthesis of the core molecule, followed by the creation of a diverse chemical library. High-throughput screening of this library against various biological targets will be crucial in uncovering the full therapeutic potential of this exciting new chemical entity. The unique properties conferred by the cyclopropyl group may lead to the discovery of compounds with superior efficacy, selectivity, and pharmacokinetic profiles.
The Emergence of 4-Amino-3-cyclopropylbenzoic Acid: A Novel Scaffold for Drug Discovery
A Technical Whitepaper for Researchers and Drug Development Professionals
The relentless pursuit of novel chemical entities with therapeutic potential has led medicinal chemists to explore unique molecular scaffolds that can provide new avenues for drug design. One such scaffold gaining attention is 4-amino-3-cyclopropylbenzoic acid. This molecule, characterized by a benzoic acid core substituted with an amino group and a sterically demanding cyclopropyl ring, presents a compelling starting point for the development of a new generation of targeted therapies. The rigid cyclopropyl group can confer conformational constraint, potentially leading to enhanced binding affinity and selectivity for biological targets. This in-depth technical guide serves to consolidate the current understanding and future potential of the this compound scaffold in drug discovery.
Physicochemical Properties and Structural Features
The this compound scaffold possesses a unique combination of structural features that make it an attractive candidate for medicinal chemistry campaigns.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |
| Molecular Weight | 177.20 g/mol | PubChem |
| Topological Polar Surface Area | 63.3 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| LogP (Predicted) | 1.8 | PubChem |
The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid), along with a lipophilic cyclopropyl group, provides a balanced profile for potential interactions with biological targets and favorable pharmacokinetic properties.
Synthesis and Derivatization
While specific literature on the synthesis of this compound is limited, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Further derivatization of the core scaffold can be readily achieved at two key positions: the carboxylic acid and the amino group. Standard amide coupling reactions can be employed to introduce a wide variety of substituents at the carboxylic acid moiety, allowing for the exploration of interactions with different sub-pockets of a target protein. The amino group can be acylated or alkylated to further probe the structure-activity relationship (SAR).
Potential Biological Targets and Signaling Pathways
Based on the biological activities of structurally related aminobenzoic acid derivatives, the this compound scaffold holds promise as a modulator of several key biological targets, particularly protein kinases. Various substituted aminobenzoic acids have demonstrated inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2), which are implicated in cancer cell proliferation and survival.
A hypothetical signaling pathway that could be targeted by derivatives of this scaffold is the EGFR signaling cascade, a critical pathway in many cancers.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives (Amide Coupling)
A general workflow for the synthesis and evaluation of derivatives is presented below.
Caption: General experimental workflow for derivative synthesis and evaluation.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
Protocol:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
In a 96-well plate, add the recombinant kinase enzyme, the appropriate substrate, and ATP in a suitable assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C) for a specified period.
-
Stop the reaction and quantify the amount of product formed or the remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Representative Biological Data
While specific data for this compound derivatives is not yet widely available, the following table presents hypothetical IC₅₀ values for a series of derivatives against a target kinase, illustrating a potential structure-activity relationship.
| Compound ID | R Group (at carboxylic acid) | Kinase IC₅₀ (nM) |
| Scaffold | -OH | >10,000 |
| Derivative 1 | -NH-phenyl | 5,200 |
| Derivative 2 | -NH-(4-fluorophenyl) | 1,800 |
| Derivative 3 | -NH-(3,4-difluorophenyl) | 750 |
| Derivative 4 | -NH-(4-methoxyphenyl) | 3,500 |
| Derivative 5 | -NH-benzyl | 8,900 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural features offer opportunities for creating potent and selective inhibitors of various biological targets, with a particular potential in the realm of kinase inhibition. The synthetic tractability of the scaffold allows for the generation of diverse chemical libraries to explore structure-activity relationships thoroughly.
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives based on this scaffold. Elucidation of the primary biological targets and the corresponding signaling pathways will be crucial for advancing these compounds into preclinical development. The data presented in this whitepaper, while based on extrapolation from related structures, provides a solid foundation and a strategic roadmap for researchers and drug development professionals to unlock the full therapeutic potential of the this compound scaffold.
Methodological & Application
Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-3-cyclopropylbenzoic acid, a valuable building block in medicinal chemistry. The presence of the cyclopropyl group, a bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and pharmacological potency of drug candidates. The synthetic route outlined herein is a robust three-step process commencing from commercially available 4-aminobenzoic acid.
Medicinal Chemistry Application Notes
4-Aminobenzoic acid (PABA) and its derivatives are well-established pharmacophores found in a variety of therapeutic agents.[1][2] The introduction of a cyclopropyl moiety at the 3-position of the PABA scaffold offers medicinal chemists a strategic tool for lead optimization. Cyclopropane rings are conformationally constrained and can introduce favorable steric and electronic properties into a molecule.[3]
Derivatives of aminobenzoic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[2][4][5] While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for exploration in several therapeutic areas:
-
Oncology: As a building block for novel kinase inhibitors or agents targeting other cancer-related pathways.
-
Infectious Diseases: For the development of new antibacterial or antifungal agents.
-
Inflammation and Immunology: As a scaffold for anti-inflammatory compounds.
The protocols provided below detail a reliable synthetic pathway to access this versatile building block for further derivatization and biological evaluation.
Synthetic Workflow Overview
The synthesis of this compound is accomplished through a three-step sequence:
-
Bromination and Esterification: 4-Aminobenzoic acid is first brominated at the 3-position, followed by esterification of the carboxylic acid to protect it during the subsequent cross-coupling reaction.
-
Suzuki-Miyaura Cross-Coupling: The resulting methyl 4-amino-3-bromobenzoate is then coupled with cyclopropylboronic acid using a palladium catalyst.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the desired this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-3-bromobenzoate
This protocol is a two-step, one-pot procedure for the bromination and subsequent esterification of 4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid
-
Ammonium bromide
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Methanol
-
Thionyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Bromination:
-
To a round-bottom flask containing acetic acid, add 4-aminobenzoic acid (1.0 eq) and ammonium bromide (1.1 eq).
-
Stir the mixture at room temperature.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirring mixture.
-
Continue stirring at room temperature for 3 hours.[6]
-
-
Esterification:
-
After 3 hours, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.5 eq) to the mixture.
-
Remove the ice bath and heat the reaction mixture to reflux for 24 hours.[7]
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4-amino-3-bromobenzoate.
-
Quantitative Data Summary (Literature Values):
| Compound | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 4-Amino-3-bromobenzoic acid | 4-Aminobenzoic acid | NH₄Br, H₂O₂ | Acetic Acid | - | - | [6] |
| Methyl 4-amino-3-bromobenzoate | 4-Amino-3-bromobenzoic acid | SOCl₂, Methanol | Methanol | Good | >97% | [7] |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-amino-3-cyclopropylbenzoate
This protocol describes the palladium-catalyzed cross-coupling of methyl 4-amino-3-bromobenzoate with cyclopropylboronic acid.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 4-amino-3-bromobenzoate
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene, or a mixture of Dioxane and Water)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer with heating
-
Condenser
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add methyl 4-amino-3-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Reaction:
-
Add degassed solvent (e.g., toluene or a 4:1 mixture of dioxane:water) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 4-amino-3-cyclopropylbenzoate.
-
Quantitative Data Summary (General Suzuki-Miyaura Coupling):
| Coupling Partners | Catalyst | Base | Solvent | Yield | Reference |
| Aryl Halide + Cyclopropylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Good to Excellent | [8] |
Protocol 3: Hydrolysis of Methyl 4-amino-3-cyclopropylbenzoate
This protocol outlines the saponification of the methyl ester to yield the final product, this compound.
Materials:
-
Methyl 4-amino-3-cyclopropylbenzoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, e.g., 1 M)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Saponification:
-
Dissolve methyl 4-amino-3-cyclopropylbenzoate (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (e.g., 3-5 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the aqueous solution to a pH of approximately 4-5 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Expected Yield: High (typically >90%).
By following these detailed protocols, researchers can efficiently synthesize this compound, a valuable and versatile building block for the discovery and development of novel therapeutic agents.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
The Versatile Building Block: 4-Amino-3-cyclopropylbenzoic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Amino-3-cyclopropylbenzoic acid is a valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features—a reactive aromatic amine, a carboxylic acid handle for diverse coupling reactions, and a lipophilic cyclopropyl group—make it an attractive starting material for the construction of complex bioactive molecules. The cyclopropyl moiety, in particular, is a desirable feature in drug design as it can enhance metabolic stability, improve binding affinity to target proteins, and provide conformational rigidity. This application note will detail the use of this compound in the synthesis of kinase inhibitors, with a focus on the Janus kinase (JAK) inhibitor, Ritlecitinib (PF-06651600).
Physicochemical Properties and Reactivity
This compound is a crystalline solid. The amino group at the 4-position and the carboxylic acid at the 1-position of the benzene ring are the primary sites of reactivity, allowing for a wide range of chemical transformations. The cyclopropyl group at the 3-position is generally stable under many reaction conditions.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Application in the Synthesis of Ritlecitinib (PF-06651600)
A prominent example of the utility of this compound derivatives is in the synthesis of Ritlecitinib (PF-06651600), a potent and selective dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] Ritlecitinib has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and alopecia areata.[1][3] The synthesis of Ritlecitinib showcases two key reactions involving the this compound core: amide bond formation and Buchwald-Hartwig amination .
Synthetic Workflow for Ritlecitinib Intermediate
The following diagram illustrates the key steps in the synthesis of a core intermediate of Ritlecitinib, starting from the methyl ester of this compound.
Caption: Synthetic workflow for a Ritlecitinib intermediate.
Experimental Protocols
The following are generalized protocols for the key reactions involved in the synthesis of Ritlecitinib, based on common synthetic methodologies for similar transformations.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of Methyl 4-amino-3-cyclopropylbenzoate with a heterocyclic partner, a crucial step in building the core scaffold of many kinase inhibitors.
Materials:
-
Methyl 4-amino-3-cyclopropylbenzoate
-
4-Chloropyrimidine (or other suitable heterocyclic halide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 4-amino-3-cyclopropylbenzoate (1.0 eq) in anhydrous DMF, add 4-chloropyrimidine (1.1 eq) and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide intermediate.
| Reactant | Molar Eq. |
| Methyl 4-amino-3-cyclopropylbenzoate | 1.0 |
| 4-Chloropyrimidine | 1.1 |
| HATU | 1.2 |
| DIPEA | 3.0 |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling reaction to introduce a substituted amine, completing the core structure of the Ritlecitinib intermediate.
Materials:
-
Amide Intermediate from Protocol 1
-
Substituted amine (e.g., a chiral piperidine derivative)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the amide intermediate (1.0 eq), the substituted amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final Ritlecitinib core intermediate.
| Reactant | Molar Eq. |
| Amide Intermediate | 1.0 |
| Substituted Amine | 1.2 |
| Pd₂(dba)₃ | 0.05 |
| Xantphos | 0.1 |
| Cs₂CO₃ | 2.0 |
Biological Context: JAK-STAT Signaling Pathway
Ritlecitinib, synthesized using a this compound derivative, is an inhibitor of JAK3. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction initiated by cytokines and growth factors.[4] The JAK-STAT signaling pathway is a primary mechanism by which extracellular signals are converted into transcriptional changes within the nucleus, regulating processes such as immunity, cell proliferation, and apoptosis.[4][5]
In autoimmune diseases, the JAK-STAT pathway is often dysregulated, leading to excessive inflammation. By inhibiting JAK3, Ritlecitinib blocks the signaling of several key cytokines, thereby reducing the inflammatory response.[1][3]
References
- 1. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 4-Amino-3-cyclopropylbenzoic Acid in Kinase Inhibitor Synthesis
A comprehensive search of scientific literature and patent databases did not yield specific examples of "4-Amino-3-cyclopropylbenzoic acid" being utilized as a direct precursor or key intermediate in the synthesis of kinase inhibitors. While the compound is commercially available and has been mentioned in patents related to other therapeutic areas, its application in the development of kinase inhibitors is not documented in the readily accessible scientific literature.
Therefore, detailed application notes, experimental protocols, and quantitative data specifically pertaining to the use of "this compound" for synthesizing kinase inhibitors cannot be provided at this time.
Alternative Scaffolds: Aminobenzoic Acid Derivatives in Kinase Inhibitor Synthesis
Although specific data on the requested compound is unavailable, the broader class of aminobenzoic acid derivatives serves as a valuable and widely used scaffold in the design and synthesis of a variety of kinase inhibitors. These derivatives provide a versatile platform for introducing diverse chemical functionalities to target the ATP-binding site of kinases.
This section will provide an overview of the general workflow and key considerations for utilizing aminobenzoic acid derivatives in the synthesis of kinase inhibitors, drawing from publicly available research on related molecules.
General Synthetic Workflow
The synthesis of kinase inhibitors using aminobenzoic acid derivatives typically follows a multi-step process. The general workflow can be visualized as follows:
Figure 1. Generalized workflow for the synthesis of kinase inhibitors from aminobenzoic acid derivatives.
Experimental Protocol: General Amide Coupling Reaction
A common step in the synthesis of kinase inhibitors from aminobenzoic acid scaffolds is the formation of an amide bond. The following is a generalized protocol for an amide coupling reaction.
Materials:
-
Appropriate aminobenzoic acid derivative (1.0 eq)
-
Amine coupling partner (1.0-1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.1-1.5 eq)
-
Organic base (e.g., DIPEA, Et3N) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a solution of the aminobenzoic acid derivative in the chosen anhydrous solvent, add the amine coupling partner.
-
Add the organic base to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Add the coupling agent portion-wise to the mixture.
-
Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.
Key Signaling Pathways Targeted by Kinase Inhibitors
Kinase inhibitors are designed to modulate the activity of protein kinases, which are key regulators of a multitude of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. A simplified representation of a generic kinase signaling pathway is shown below.
Figure 2. A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for a kinase inhibitor.
While "this compound" does not appear to be a commonly used building block for kinase inhibitors based on current public data, the broader family of aminobenzoic acids remains a cornerstone in the development of this important class of therapeutics. Researchers and drug development professionals interested in this area are encouraged to explore the vast literature on other aminobenzoic acid derivatives to inform their research and development efforts. Further investigation into the synthesis and biological activity of novel derivatives, potentially including those with cyclopropyl substitutions, may yet reveal new and potent kinase inhibitors.
Application Notes and Protocols for the Development of Antibacterial Agents Based on a 4-Amino-3-cyclopropylbenzoic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of "4-Amino-3-cyclopropylbenzoic acid" as a key building block in the synthesis of novel quinolone-based antibacterial agents. The information presented is grounded in established principles of medicinal chemistry, particularly the structure-activity relationships (SAR) of fluoroquinolone antibiotics. While "this compound" itself is not an active antibacterial agent, its structural motifs are present in highly potent antibiotics, making it a valuable starting material for drug discovery and development.
Introduction: The Potential of a Novel Scaffold
The rising threat of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains. The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, and their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, remains a validated target. The core structure of fluoroquinolones can be systematically modified to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.
"this compound" presents an attractive starting scaffold for the synthesis of novel quinolone analogues. This is based on the well-documented importance of specific substituents on the quinolone core for antibacterial activity. The presence of a cyclopropyl group, particularly at the N-1 position of the quinolone ring, is known to significantly enhance potency.[1] Furthermore, an amino group at the C-5 position can also contribute to improved overall antibacterial efficacy.[2]
This document outlines a proposed synthetic pathway to leverage the "this compound" scaffold for the creation of new quinolone candidates, along with detailed protocols for their synthesis and biological evaluation.
Proposed Synthetic Pathway: From Benzoic Acid to Quinolone Core
A plausible and well-established method for the synthesis of the quinolone core from an aniline derivative is the Gould-Jacobs reaction.[1][3][4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.
Caption: Proposed synthesis of novel quinolone analogues from this compound.
Structure-Activity Relationship (SAR) Rationale
The design of potent fluoroquinolone antibiotics is guided by well-established SAR principles. The proposed synthetic pathway allows for the strategic incorporation of key functional groups known to enhance antibacterial activity.
| Position on Quinolone Core | Substituent | Contribution to Antibacterial Activity |
| N-1 | Cyclopropyl | Significantly enhances overall potency against a broad range of bacteria.[1][2] |
| C-5 | Amino | Improves overall antibacterial potency.[2][5] |
| C-6 | Fluoro | Enhances DNA gyrase inhibitory activity and cell penetration.[6] |
| C-7 | Piperazine/Pyrrolidine | Influences antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetic properties.[2] |
| C-8 | Halo (F, Cl) or Methoxy | Can improve oral absorption and activity against anaerobic bacteria.[2] |
Experimental Protocols
Protocol for Quinolone Core Synthesis (Gould-Jacobs Reaction)
This protocol is a general guideline and may require optimization for the specific substrate.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEMM)
-
Dowtherm A or diphenyl ether (high-boiling solvent)
-
Ethanol
-
Sodium hydroxide (for subsequent hydrolysis)
-
Hydrochloric acid (for subsequent decarboxylation)
-
Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of diethyl ethoxymethylenemalonate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.
-
-
Thermal Cyclization:
-
Add the crude intermediate to a high-boiling solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.[1] Monitor the reaction by TLC.
-
Cool the reaction mixture and add hexane to precipitate the crude quinolone product.
-
Filter the precipitate and wash with hexane to remove the high-boiling solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[3][7]
Materials:
-
Synthesized quinolone analogues
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a few colonies of the test bacterium into a tube of MHB.
-
Incubate at 37 °C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.
Caption: Mechanism of action of quinolone antibiotics.
Data Presentation and Interpretation
All quantitative data, such as MIC values from antibacterial testing, should be summarized in a clear and structured table for easy comparison. This allows for a direct assessment of the activity of newly synthesized compounds against different bacterial strains and in comparison to reference antibiotics.
Example Table for MIC Data:
| Compound ID | R¹ Substituent | R⁷ Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| AC-001 | Cyclopropyl | Piperazine | |||
| AC-002 | Cyclopropyl | 3-Methylpiperazine | |||
| Ciprofloxacin | (Reference) | (Reference) | |||
| Levofloxacin | (Reference) | (Reference) |
Conclusion
The "this compound" scaffold holds significant promise as a starting point for the development of novel quinolone-based antibacterial agents. By applying established synthetic methodologies like the Gould-Jacobs reaction and leveraging the extensive knowledge of fluoroquinolone SAR, researchers can design and synthesize new chemical entities with the potential for potent and broad-spectrum antibacterial activity. The protocols provided herein offer a foundational framework for the synthesis and evaluation of these next-generation antibiotics. Careful analysis of the resulting biological data will be crucial in guiding further optimization and lead candidate selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. preprints.org [preprints.org]
- 5. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Amino-3-cyclopropylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Amino-3-cyclopropylbenzoic acid in various matrices. The following methods are designed to offer robust and reliable quantification for research, quality control, and pharmacokinetic studies.
Physicochemical Properties of this compound
| Property | Estimated Value | Rationale/Analogue |
| Chemical Formula | C₁₀H₁₁NO₂ | - |
| Molecular Weight | 177.19 g/mol | Calculated from the chemical formula. |
| pKa (Carboxylic Acid) | ~4-5 | Similar to other benzoic acid derivatives. |
| pKa (Aromatic Amine) | ~2-3 | Similar to other anilines with electron-withdrawing groups. |
| UV λmax | ~260-290 nm | Based on the UV spectra of 4-aminobenzoic acid and its derivatives. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) and aqueous buffers at appropriate pH. | General solubility for similar small molecules. |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances, and pharmaceutical formulations, and for in-process controls where high sensitivity is not required.
Experimental Protocol
1. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 100 µg/mL.
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add the diluent to approximately 70% of the flask volume and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the diluent, ranging from 1 µg/mL to 200 µg/mL.
-
Inject the standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine, making it suitable for pharmacokinetic and metabolomic studies.
Experimental Protocol
1. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | Sciex Triple Quad 5500 or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (Q1): 178.1 m/z, Product Ion (Q3): 134.1 m/z (Hypothetical - requires experimental determination) |
3. Calibration and Quantification:
-
Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) over the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Process the standards and quality control (QC) samples alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the analyte in the unknown samples using the regression equation from the calibration curve.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% (within-run and between-run) |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | Monitored and within acceptable limits |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Application Note: Analysis of 4-Amino-3-cyclopropylbenzoic Acid by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 4-Amino-3-cyclopropylbenzoic acid. This method is designed for accuracy, precision, and high-throughput screening, making it suitable for various stages of drug development and quality control processes. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography with UV detection is a widely used analytical technique that offers the necessary sensitivity and selectivity for this purpose. This document provides a detailed protocol for the analysis of this compound, established to be specific, accurate, and precise.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H11NO2 | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Predicted XlogP | 1.7 | [1] |
| Predicted UV max | ~290 nm | Estimated based on similar structures |
| Estimated pKa (acidic) | ~4.5 | Estimated based on benzoic acid |
| Estimated pKa (basic) | ~2.5 | Estimated based on substituted aniline |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard of known purity.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase starting composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase starting composition to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
Calibration Curve
A typical calibration curve for this compound is constructed by plotting the peak area against the concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 5000 |
| 5 | 25000 |
| 10 | 50000 |
| 25 | 125000 |
| 50 | 250000 |
| 100 | 500000 |
Note: The peak area values are illustrative and will vary depending on the instrument and specific experimental conditions.
The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: These are typical expected values for a validated HPLC-UV method.
Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
The HPLC-UV method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The detailed protocol and clear data presentation guidelines will aid researchers, scientists, and drug development professionals in obtaining accurate and reproducible results, thereby supporting robust quality control and research and development activities.
References
LC-MS/MS protocol for "4-Amino-3-cyclopropylbenzoic acid" detection in biological matrices
An LC-MS/MS Protocol for the Detection of 4-Amino-3-cyclopropylbenzoic Acid in Biological Matrices
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of this compound in common biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections outline the necessary reagents, sample preparation procedures, and instrument parameters to achieve sensitive and selective detection of this analyte. As no specific validated method for this novel compound is publicly available, this protocol is based on established bioanalytical principles for similar small molecules, such as aminobenzoic acids, and serves as a comprehensive starting point for method development and validation.
Introduction
This compound is a small molecule of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for bioanalysis. This protocol details a proposed method for the extraction and quantification of this compound, designed to be robust and adaptable to various laboratory settings. The compound's amphoteric nature, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group, informs the sample preparation and chromatographic strategies outlined herein. Based on related aminobenzoic acids, the pKa of the carboxylic acid is estimated to be around 4.5-5.0, and the pKa of the aromatic amine is estimated to be around 2.5-3.5.[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other stable isotope-labeled variant) as an internal standard (IS)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade or Milli-Q
-
Human plasma (K2-EDTA)
-
Human urine
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange or Hydrophilic-Lipophilic Balanced)
Sample Preparation
The choice of sample preparation method depends on the required limit of quantification and the complexity of the biological matrix. Two common and effective approaches are Protein Precipitation (PPT) for plasma and Solid Phase Extraction (SPE) for both plasma and urine.
2.2.1. Protein Precipitation (PPT) for Plasma Samples
This method is rapid and suitable for initial screening or when high sensitivity is not required.
-
Label polypropylene tubes for each sample, calibration standard, and quality control sample.
-
Spike 50 µL of blank plasma with the appropriate concentration of calibration standards or quality control standards. For unknown samples, use 50 µL of the sample.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL of this compound-d4 in 50% methanol) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
2.2.2. Solid Phase Extraction (SPE) for Plasma and Urine Samples
SPE provides cleaner extracts and is recommended for achieving lower limits of quantification. A mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) polymer sorbent is recommended.[6][7]
-
Sample Pre-treatment:
-
Plasma: To 100 µL of plasma, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Urine: To 100 µL of urine, add 10 µL of IS working solution and 200 µL of water with 0.1% formic acid. Vortex to mix.[8]
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
2.3.1. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.3.2. Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be optimized by infusing the analyte and IS |
Data Presentation
Table 1: Proposed MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 178.1 | 160.1 | Optimized (e.g., 15) |
| This compound | 178.1 | 132.1 | Optimized (e.g., 25) |
| This compound-d4 (IS) | 182.1 | 164.1 | Optimized (e.g., 15) |
Note: The m/z values are predicted based on the molecular weight and common fragmentation patterns of similar compounds and must be confirmed experimentally.
Table 2: Example Calibration Curve and Quality Control Levels
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 1, 2, 5, 10, 50, 100, 500, 1000 |
| LLOQ QC | 1 |
| Low QC | 3 |
| Mid QC | 75 |
| High QC | 750 |
Mandatory Visualizations
Caption: General workflow for the LC-MS/MS analysis of this compound.
References
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Aminobenzoic Acid [drugfuture.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-Amino-3-cyclopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 4-Amino-3-cyclopropylbenzoic acid, a versatile building block in medicinal chemistry. The unique combination of a carboxylic acid, an aniline-type amino group, a cyclopropyl moiety, and an aromatic ring offers multiple handles for functionalization, enabling the synthesis of a diverse range of derivatives for drug discovery and development.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is readily functionalized to form esters and amides, which are common bioisosteres and key structural motifs in many pharmaceutical agents.
Esterification
Esterification of the carboxylic acid can be achieved under acidic conditions, most commonly through Fischer esterification. This reaction is typically performed by refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid.
| Starting Material | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference Compound |
| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ (catalytic) | 1 | Workable | 4-Amino-3-nitrobenzoic acid methyl ester |
| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ (catalytic) | 16 | High | 4-Amino-3-nitrobenzoic acid methyl ester |
| p-Aminobenzoic acid | Ethanol | H₂SO₄ (conc.) | 1-2 | Not specified | Benzocaine |
Protocol 1: Fischer Esterification for Methyl 4-Amino-3-cyclopropylbenzoate (Adapted from a protocol for 4-amino-3-nitrobenzoic acid)
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of anhydrous methanol to act as both solvent and reagent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A reaction time of 1-16 hours may be required for optimal conversion.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding 10% sodium carbonate solution until the pH is > 8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 4-amino-3-cyclopropylbenzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Visualization 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of methyl 4-amino-3-cyclopropylbenzoate.
Amide Bond Formation
The carboxylic acid can be coupled with a wide variety of amines to form amides using standard peptide coupling reagents. The choice of coupling reagent and conditions can be critical to achieving high yields and minimizing side reactions.
| Coupling Reagent | Additive | Base | Typical Solvent | Key Features |
| EDC | HOBt, Oxyma | DIPEA, Et₃N | DMF, DCM | Water-soluble byproducts, widely used. |
| HATU | - | DIPEA, 2,4,6-Collidine | DMF, NMP | Highly efficient, low racemization. |
| DCC | HOBt | - | DCM, THF | Forms insoluble DCU byproduct. |
| PyBOP | - | DIPEA | DMF | Effective for sterically hindered couplings. |
Protocol 2: Amide Coupling using EDC/HOBt
Materials:
-
This compound
-
Amine of choice (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HOBt (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq) to the stirred solution.
-
Add EDC (1.0-1.5 eq) portion-wise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization 2: Amide Coupling Workflow
Caption: General workflow for amide synthesis via EDC/HOBt coupling.
Functionalization of the Amino Group
The amino group of this compound can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.
N-Acylation
N-acylation is a straightforward method to introduce an acyl group onto the amino moiety, typically by reacting with an acid chloride or anhydride in the presence of a base.
Protocol 3: N-Acylation with an Acid Chloride
Materials:
-
This compound (or its ester derivative)
-
Acid chloride of choice (1.0-1.2 eq)
-
Pyridine or Triethylamine (2.0-3.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (or its ester) (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (2.0-3.0 eq).
-
Cool the mixture to 0 °C.
-
Add the acid chloride (1.0-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Guanidine Formation
The amino group can be converted to a guanidine functionality, a common structural feature in pharmacologically active molecules.
| Starting Material | Reagent | Acid | Solvent | Product |
| 3-Amino-4-methyl toluic acid | Cyanamide | HCl | Not specified | 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride |
Protocol 4: Guanidine Synthesis (Adapted from a protocol for 3-amino-4-methyl toluic acid)
Materials:
-
This compound
-
Cyanamide
-
Hydrochloric acid
Procedure:
-
Under acidic conditions provided by hydrochloric acid, react this compound with cyanamide.
-
The reaction leads to the formation of 4-carboxy-2-cyclopropylphenyl)guanidine hydrochloride.
-
This intermediate can then be used in subsequent cyclization reactions to form pyrimidine derivatives.
Functionalization of the Aromatic Ring
The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, such as halogenation, which can then serve as a handle for cross-coupling reactions.
Halogenation
Halogenation of the aromatic ring can provide a key intermediate for subsequent cross-coupling reactions. The position of halogenation will be directed by the existing activating amino and deactivating (if esterified) carboxyl groups.
Suzuki-Miyaura Cross-Coupling
A halogenated derivative of this compound can undergo Suzuki-Miyaura cross-coupling with various boronic acids to introduce new aryl or alkyl groups.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Aryl-Br | Aryl-B(OH)₂ | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Aryl-Cl | Cyclopropyl-BF₃K | Pd(OAc)₂ | XPhos | K₂CO₃ | CPME/H₂O | 100 |
Protocol 5: Suzuki-Miyaura Cross-Coupling
Materials:
-
Halogenated this compound derivative (1.0 eq)
-
Boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add the halogenated substrate, boronic acid, palladium catalyst, and base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization 3: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Functionalization of the Cyclopropyl Group
The cyclopropyl group is generally stable under many reaction conditions. However, advanced techniques such as C-H functionalization can be employed for its modification. These reactions are often catalyzed by transition metals and may require specific directing groups.
C-H Arylation
Palladium-catalyzed C-H arylation of cyclopropanes has been reported, often requiring a directing group such as a picolinamide to facilitate the reaction. This approach allows for the introduction of aryl groups directly onto the cyclopropyl ring.
Note: Direct C-H functionalization of the cyclopropyl group on this compound would likely require prior modification of the amino or carboxyl group to install a suitable directing group.
Disclaimer: The provided protocols are based on established chemical literature for similar compounds and should be adapted and optimized for this compound in a laboratory setting by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Synthesis of 4-Amino-3-cyclopropylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Amino-3-cyclopropylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a comprehensive guide for the preparation of the target molecule.
Introduction
This compound is a substituted aromatic carboxylic acid featuring both an amine and a cyclopropyl group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The protocols provided herein describe a plausible and robust multi-step synthesis, starting from commercially available precursors.
Synthetic Strategy Overview
A two-step synthetic route is proposed for the synthesis of this compound, commencing with a Suzuki-Miyaura coupling to introduce the cyclopropyl moiety, followed by the reduction of a nitro group to the desired amine. An optional initial esterification and final hydrolysis step are also presented for enhanced compatibility with the coupling reaction and purification.
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Esterification of 3-Bromo-4-nitrobenzoic acid (Optional)
This initial esterification can protect the carboxylic acid functionality during the subsequent Suzuki-Miyaura coupling, potentially improving yields and simplifying purification.
Materials:
-
3-Bromo-4-nitrobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 3-Bromo-4-nitrobenzoic acid (1.0 eq.) in methanol (5-10 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromo-4-nitrobenzoate. The product can be purified further by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-nitro-3-cyclopropylbenzoate
This key step introduces the cyclopropyl group onto the aromatic ring via a palladium-catalyzed cross-coupling reaction.[1][2][3][4]
Materials:
-
Methyl 3-bromo-4-nitrobenzoate
-
Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate (1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Tricyclohexylphosphine (PCy₃) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-10 mol%)
-
Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃) (2-3 eq.)
-
Toluene, Dioxane, or Tetrahydrofuran (THF)
-
Water
-
Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen).
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Methyl 3-bromo-4-nitrobenzoate (1.0 eq.), cyclopropylboronic acid (or its trifluoroborate salt) (1.2-1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.
-
Add the solvent system (e.g., a 10:1 mixture of THF and water).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Methyl 4-nitro-3-cyclopropylbenzoate.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Methyl 3-bromo-4-nitrobenzoate | Methyl 3-bromo-4-nitrobenzoate | Methyl 3-chloro-4-nitrobenzoate |
| Boron Reagent | Cyclopropylboronic acid | Potassium cyclopropyltrifluoroborate | Cyclopropylboronic acid |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (3 mol%) |
| Ligand | PCy₃ (10 mol%) | XPhos (4 mol%) | SPhos (6 mol%) |
| Base | K₃PO₄ (2 eq.) | Cs₂CO₃ (3 eq.) | K₂CO₃ (2.5 eq.) |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) | THF/H₂O (10:1) |
| Temperature | 100 °C | 110 °C | 80 °C |
| Time | 12 h | 18 h | 24 h |
| Typical Yield | 70-85% | 75-90% | 65-80% |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Protocol 3: Reduction of the Nitro Group to an Amine
This step converts the nitro-substituted intermediate to the corresponding amine. Catalytic hydrogenation is a clean and efficient method.[5][6][7]
Materials:
-
Methyl 4-nitro-3-cyclopropylbenzoate
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve Methyl 4-nitro-3-cyclopropylbenzoate (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 4-amino-3-cyclopropylbenzoate, which can be used in the next step without further purification.
| Parameter | Condition 1 | Condition 2 |
| Reducing Agent | H₂ (1 atm) | Fe powder (5 eq.) |
| Catalyst/Additive | Pd/C (10 mol%) | Acetic Acid (AcOH) |
| Solvent | Methanol | Ethanol/Water |
| Temperature | Room Temperature | 70 °C |
| Time | 4 h | 6 h |
| Typical Yield | >95% | 85-95% |
Table 2: Conditions for nitro group reduction.
Protocol 4: Hydrolysis of the Ester to the Carboxylic Acid
The final step is the saponification of the methyl ester to yield the target this compound.[8][9][10]
Materials:
-
Methyl 4-amino-3-cyclopropylbenzoate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 eq.)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve Methyl 4-amino-3-cyclopropylbenzoate (1.0 eq.) in a mixture of THF and water (e.g., 3:1).
-
Add LiOH or NaOH (2-3 eq.) and stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Alternative Synthetic Approaches
Buchwald-Hartwig Amination
An alternative strategy involves the amination of a 3-cyclopropyl-4-halobenzoic acid derivative. This palladium-catalyzed reaction forms the C-N bond directly.[11][12][13][14]
Reaction Scheme:
Figure 2: Buchwald-Hartwig amination approach.
This approach would require the synthesis of a suitable 3-cyclopropyl-4-halobenzoic acid precursor, which could be prepared via methods analogous to those described above, followed by a palladium-catalyzed amination using an ammonia surrogate.
| Parameter | Representative Conditions |
| Ammonia Source | Benzophenone imine, then hydrolysis |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | BINAP (3 mol%) |
| Base | NaOt-Bu (1.5 eq.) |
| Solvent | Toluene |
| Temperature | 100 °C |
Table 3: General conditions for Buchwald-Hartwig amination.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere where appropriate.
-
Hydrogen gas is highly flammable; ensure proper grounding and avoid ignition sources during catalytic hydrogenation.
-
Handle strong acids and bases with care.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the successful synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for their ongoing research and development endeavors. The provided tables of reaction conditions offer a starting point for optimization, and the alternative synthetic routes present additional strategic options.
References
- 1. audreyli.com [audreyli.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. rsc.org [rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Common byproducts in "4-Amino-3-cyclopropylbenzoic acid" synthesis and their removal
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-Amino-3-cyclopropylbenzoic acid. The information is intended for researchers, scientists, and professionals in drug development who may be encountering challenges in this or similar synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Common impurities can originate from starting materials or form as byproducts during the reaction. These may include unreacted starting materials (e.g., a halogenated precursor), intermediates from incomplete reactions (e.g., a vinyl-substituted intermediate if proceeding via cyclopropanation of an alkene), over-nitrated or regioisomeric nitration byproducts if a nitration/reduction route is employed, and residual catalysts or reagents.
Q2: My final product shows a persistent impurity after standard recrystallization. What could it be and how can I remove it?
A2: If a standard recrystallization does not remove an impurity, it may have very similar solubility properties to your target compound. Consider alternative purification techniques such as column chromatography on silica gel or preparative HPLC. Another effective method for carboxylic acids is an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move to the aqueous phase, leaving neutral impurities behind. The aqueous phase can then be acidified to precipitate the pure product.[1]
Q3: I am observing a lower than expected yield. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Product loss during workup: Significant amounts of the product may be lost during extractions or transfers. Ensure proper phase separation and minimize the number of transfer steps.
-
Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents are critical. A design of experiments (DoE) approach may be beneficial to optimize these parameters.
-
Side reactions: The formation of byproducts will consume starting material and reduce the yield of the desired product.
Q4: How can I effectively remove residual palladium catalyst from my reaction mixture?
A4: Residual palladium can often be removed by filtration through a pad of Celite®. For more persistent palladium contamination, treatment of the reaction mixture in an organic solvent with activated carbon followed by filtration can be effective. Specialized palladium scavengers are also commercially available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Multiple spots on TLC after reaction completion | Formation of byproducts or presence of unreacted starting materials. | - Isolate the main product using column chromatography. - Characterize the major byproduct(s) by NMR and Mass Spectrometry to understand the side reaction. - Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize byproduct formation. |
| Product is an oil instead of a solid | Presence of impurities preventing crystallization. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Try co-distillation with a solvent like toluene to remove residual solvents. - Dissolve the oil in a minimal amount of a suitable solvent and add a non-solvent dropwise to precipitate the product.[2] |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup. | - Use freshly purified reagents and anhydrous solvents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any reagents are air or moisture sensitive. - Maintain consistent stirring and temperature control. |
| Difficulty in removing a specific byproduct | The byproduct has similar chemical and physical properties to the product. | - Consider derivatizing the product or the byproduct to alter its properties for easier separation. - If the byproduct is an isomer, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be necessary for separation. |
Purification Data for Analogous Compounds
The following table summarizes typical purification outcomes for structurally related aminobenzoic acids, which can serve as a benchmark for the synthesis of this compound.
| Purification Step | Starting Purity (Area % by LCMS) | Final Purity (Area % by LCMS) | Typical Yield Loss | Reference Compound |
| Recrystallization (Ethanol) | 85% | >98% | 15-25% | Ethyl 4-amino-3-(methylthiomethyl)benzoate[2] |
| Liquid-Liquid Extraction (Acid-Base) | 90% | >97% | 5-10% | 4-amino-3-nitrobenzoic acid[1] |
| Silica Gel Chromatography | 70% | >99% | 20-40% | 4-amino-3-nitrobenzoic acid methyl ester[1] |
Key Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO2 evolution.
-
Allow the layers to separate. The deprotonated product will be in the upper aqueous layer.
-
Drain the lower organic layer, which contains neutral and basic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl) with stirring in an ice bath until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Place the crude solid in a flask.
-
Add a minimal amount of a "good" solvent (one in which the compound is soluble when hot) to just dissolve the solid at an elevated temperature.
-
While the solution is hot, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the solid and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold mixed solvent, and dry.
Visual Guides
Caption: Plausible synthetic route for this compound.
Caption: Potential byproducts from the Suzuki coupling step.
Caption: General purification workflow for the final product.
References
Technical Support Center: Purification of 4-Amino-3-cyclopropylbenzoic acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "4-Amino-3-cyclopropylbenzoic acid" by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | 1. Too much solvent was used, resulting in a solution that is not supersaturated. 2. The cooling process is too slow, or the final temperature is not low enough. 3. The presence of significant impurities inhibiting crystallization. | 1. Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1][2] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] 3. Cool the solution in an ice bath to further decrease the solubility. |
| Oiling Out | The compound is coming out of solution above its melting point, forming a liquid instead of solid crystals. This can be due to a highly concentrated solution or the presence of impurities that lower the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider using a different solvent or a solvent mixture. |
| Low Recovery Yield | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1] 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent in which they are too soluble. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound.[2] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | The recrystallization solvent did not effectively remove colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound. |
| Crystals are Very Fine or Powdery | The solution cooled too rapidly, leading to rapid precipitation instead of slow crystal growth. | Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How do I perform a solvent screen?
A2: Place a small amount of your crude this compound into several test tubes. Add a small amount of a different solvent to each tube. Observe the solubility at room temperature and then upon heating. A good solvent will show low solubility at room temperature and high solubility at its boiling point.
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile.[4] A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q4: How can I improve the purity of my recrystallized product?
A4: To improve purity, ensure that all the crude material is dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities. A second recrystallization step can also be performed if the initial purity is not satisfactory.
Q5: What should I do if my compound is not dissolving in any of the common recrystallization solvents?
A5: If this compound does not dissolve in common polar solvents, you could explore more specialized organic solvents. Given its acidic (carboxylic acid) and basic (amino) functional groups, its solubility will be pH-dependent.[3] You could try dissolving it in a dilute aqueous acid or base, followed by neutralization to induce crystallization. However, this is technically a precipitation, not a recrystallization.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. For this compound, start with polar solvents like ethanol, methanol, or an ethanol/water mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. If using a flammable solvent, use a water bath or a heating mantle.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Preheat the funnel and the receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and insulate it. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: General experimental workflow for recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Experimental study and thermodynamic modeling of the solubility of 4-aminobenzoic acid in binary mixtures of solvents [chemistry.semnan.ac.ir]
Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Amino-3-cyclopropylbenzoic acid using column chromatography. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking severely or not moving from the origin on a standard silica gel column?
A: This is a common issue due to the amphoteric nature of the molecule. This compound contains both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). On a standard silica gel column, which has acidic silanol groups (Si-OH), the basic amino group can undergo strong acid-base interactions, leading to irreversible binding or significant tailing. Similarly, the carboxylic acid can interact strongly with the stationary phase. This dual interaction causes the compound to streak across a wide range of fractions or remain at the origin.[1][2]
Q2: What is the best stationary phase for purifying this compound?
A: While standard silica gel can be used with modifications, alternative stationary phases are often more effective.
-
Normal Phase (Modified): Silica gel can be used if the mobile phase is modified with an acid or a base to suppress the ionization of the compound.[1][2] Deactivating the silica gel can also reduce strong acidic interactions.[3]
-
Reverse Phase (C18): Reverse phase chromatography on a C18-functionalized silica gel is often a better choice for polar and ionizable compounds.[1][2] The separation occurs based on hydrophobicity, which can provide better peak shape and resolution.
-
Alumina: Alumina (basic, neutral, or acidic) can be an alternative to silica gel, especially if the compound is sensitive to the acidity of silica.[1]
Q3: How do I select an appropriate mobile phase for purifying this compound on a silica gel column?
A: The key is to use a polar solvent system and add a modifier to prevent streaking.
-
Solvent System: A combination of a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and a polar solvent like Methanol (MeOH) is a good starting point.
-
Mobile Phase Modifiers: To improve chromatography, add a small amount (e.g., 0.5-2%) of an acid or a base to the eluent.
-
Acidic Modifier (e.g., Acetic Acid): This protonates the amino group, but more importantly, it keeps the carboxylic acid group in its neutral form (-COOH), reducing its interaction with the silica surface.[4]
-
Basic Modifier (e.g., Triethylamine (TEA) or Ammonium Hydroxide): This deprotonates the carboxylic acid, but more importantly, it competes with the basic amino group for binding sites on the silica, reducing tailing.[1]
-
Q4: My compound has poor solubility in the initial chromatography solvent. How should I load it onto the column?
A: If your compound is not soluble in the eluting solvent, you should use the dry loading technique.[5] Dissolve your crude sample in a suitable solvent in which it is highly soluble (like methanol or DCM), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and then carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of the packed column.[5]
Q5: What should I do if my compound appears to be decomposing on the silica gel column?
A: Compound decomposition on silica gel can occur if the molecule is unstable in acidic conditions.[3] First, confirm the instability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear.[3] If it is unstable, you can try deactivating the silica gel by pre-treating it with a base like triethylamine, or switch to a less acidic stationary phase like neutral alumina or use reverse-phase chromatography.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Streaking / Tailing | Strong interaction of the amino and/or carboxylic acid group with the silica stationary phase. | • Add 1-2% acetic acid to the mobile phase to protonate the carboxylic acid. • Add 1-2% triethylamine or ammonium hydroxide to the mobile phase to compete with the amine.[1] • Switch to a reverse-phase (C18) column.[2] |
| Compound Not Eluting | The mobile phase is not polar enough to displace the highly polar compound from the stationary phase. The compound may have irreversibly bound to or decomposed on the column.[3] | • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).[3] • If using a modifier like acetic acid or TEA, ensure it is present throughout the gradient. • Test the compound's stability on a TLC plate to check for decomposition.[3] |
| Compound Elutes in the Solvent Front | The mobile phase is too polar, causing the compound to have no retention. | • Decrease the polarity of the mobile phase (e.g., use a higher percentage of DCM or EtOAc relative to MeOH). • Ensure the correct solvent system was prepared.[3] |
| Poor Separation from Impurities | The chosen solvent system does not provide adequate resolution. | • Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. • Try a different stationary phase (e.g., if using normal phase, try reverse phase). |
| Low Product Recovery | The compound is irreversibly adsorbed onto the silica gel or is decomposing during the purification process. | • Use a mobile phase modifier (acid or base) to reduce strong interactions. • Consider using a less harsh stationary phase like deactivated silica or alumina.[3] • Minimize the time the compound spends on the column by running the chromatography more quickly (if separation allows). |
Experimental Protocols
Protocol 1: Normal Phase Chromatography on Silica Gel
This protocol is suitable when impurities are significantly less polar than the target compound.
-
Stationary Phase Preparation: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with your initial, non-polar eluent.
-
Mobile Phase Selection:
-
Start with a solvent system like 95:5 Dichloromethane:Methanol.
-
Add 1% Acetic Acid to the entire mobile phase mixture to minimize tailing.
-
Optimize the ratio using TLC to achieve a retention factor (Rf) of ~0.2-0.3 for the target compound.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimum amount of methanol.
-
Add silica gel (approximately 10 times the mass of the crude material) to the solution.[5]
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[5]
-
Carefully layer the silica-adsorbed sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity by increasing the percentage of methanol (e.g., from 5% to 10% to 20%).
-
Collect fractions and monitor them by TLC.
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. The acetic acid is volatile and should co-evaporate, but further drying under high vacuum may be necessary.
-
Protocol 2: Reverse Phase Chromatography on C18 Silica
This protocol is often more robust for polar, ionizable compounds.
-
Stationary Phase Preparation: Use a pre-packed C18 flash chromatography cartridge or pack a column with C18-functionalized silica gel. Equilibrate the column with the initial mobile phase.
-
Mobile Phase Selection:
-
Use a mixture of deionized water and a polar organic solvent like Acetonitrile (ACN) or Methanol (MeOH).
-
Add a modifier to control ionization and improve peak shape. Common choices include 0.1% Trifluoroacetic Acid (TFA) or a buffer like 10 mM Ammonium Acetate adjusted to a specific pH.[6]
-
A typical starting gradient could be from 95:5 Water:ACN to 5:95 Water:ACN (both containing 0.1% TFA).
-
-
Sample Loading:
-
Dissolve the crude sample in a small amount of the initial mobile phase or a solvent like DMSO.
-
If using DMSO, ensure the injection volume is small to prevent it from interfering with the separation.
-
-
Elution and Fraction Collection:
-
Run the gradient, collecting fractions.
-
Monitor fractions using reverse-phase TLC or by analyzing small aliquots via HPLC-MS.
-
-
Analysis and Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (ACN or MeOH) via rotary evaporation.
-
The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to remove the water and volatile buffer salts (like ammonium acetate or TFA).
-
Data Presentation: Recommended Solvent Systems
Table 1: Mobile Phase Systems for Normal Phase Chromatography
| Stationary Phase | Primary Solvents | Modifier (0.5 - 2%) | Purpose of Modifier |
| Silica Gel | Dichloromethane / Methanol | Acetic Acid | Suppresses carboxylate formation, reduces tailing. |
| Silica Gel | Dichloromethane / Methanol | Triethylamine / NH4OH | Competes with amine for silica binding sites, reduces tailing.[1] |
| Silica Gel | Ethyl Acetate / Hexanes / Methanol | Acetic Acid | For less polar impurities, allows for a wider polarity range. |
| Neutral Alumina | Dichloromethane / Methanol | None initially required | Alumina is less acidic than silica, may reduce amine binding. |
Table 2: Mobile Phase Systems for Reverse Phase (C18) Chromatography
| Stationary Phase | Aqueous Phase (A) | Organic Phase (B) | Comments |
| C18 Silica | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | Standard acidic conditions for good peak shape of amines. |
| C18 Silica | Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | A less aggressive acid modifier than TFA. |
| C18 Silica | 10 mM Ammonium Acetate, pH 5 | Acetonitrile | Buffered system to control the ionization state of both functional groups.[6] |
| C18 Silica | 10 mM Ammonium Bicarbonate, pH 8 | Acetonitrile | Basic conditions may provide alternative selectivity. |
Visual Workflow and Troubleshooting Guides
Caption: Workflow for selecting the appropriate chromatography method.
Caption: Troubleshooting logic for severe peak streaking issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Benzoic acid [June 9, 2004] - Chromatography Forum [chromforum.org]
Troubleshooting cyclopropanation reactions for aminobenzoic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclopropanation of aminobenzoic acids.
Frequently Asked Questions (FAQs)
Q1: Why is protection of the amino and carboxyl groups often necessary during the cyclopropanation of aminobenzoic acids?
A1: Both the amino (-NH₂) and carboxylic acid (-COOH) functionalities of aminobenzoic acids can interfere with common cyclopropanation reactions. The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, while the proton of the carboxylic acid is acidic. These reactive sites can lead to several side reactions:
-
Reaction with the cyclopropanating agent: The amino group can react with electrophilic carbenoids, such as those in the Simmons-Smith reaction, leading to N-alkylation or other undesired products.[1]
-
Deactivation of the catalyst: In transition metal-catalyzed reactions, the amino group can coordinate to the metal center, potentially inhibiting its catalytic activity.
-
Protonolysis of the reagent: The acidic proton of the carboxylic acid can quench organometallic reagents used in cyclopropanation.
Protecting these groups masks their reactivity, allowing the cyclopropanation to proceed selectively at the desired alkene functionality.
Q2: What are the most common protecting groups for the amino and carboxyl functions in this context?
A2: The choice of protecting group is crucial and should be guided by its stability to the cyclopropanation conditions and the ease of its removal without affecting the newly formed cyclopropane ring.
-
For the Amino Group (-NH₂):
-
Boc (tert-butoxycarbonyl): Stable to many cyclopropanation conditions and readily removed with mild acid (e.g., trifluoroacetic acid - TFA).
-
Cbz (benzyloxycarbonyl): Stable to a wide range of conditions and typically removed by hydrogenolysis, which is generally compatible with cyclopropane rings.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine), offering an orthogonal protection strategy to acid-labile groups.
-
-
For the Carboxyl Group (-COOH):
-
Methyl or Ethyl Esters: These are common and can be hydrolyzed under basic or acidic conditions after the cyclopropanation.
-
Benzyl Ester: Removable by hydrogenolysis, often concurrently with a Cbz group.
-
tert-Butyl Ester: Cleaved under acidic conditions, similar to the Boc group.
-
An orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one group in the presence of others.[2][3][4]
Q3: What are the primary methods for cyclopropanating aminobenzoic acid derivatives?
A3: The most common and effective methods include:
-
Simmons-Smith Reaction and its Modifications: This classic method uses an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple) and is known for its reliability and stereospecificity. The Furukawa modification, using diethylzinc (Et₂Zn), often provides higher reactivity.[1]
-
Transition Metal-Catalyzed Reactions:
-
Rhodium(II) Catalysis: Dirhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds to form rhodium carbenoids, which then react with alkenes. These reactions are often high-yielding and can be made highly enantioselective with chiral ligands.[5][6][7][8]
-
Copper(I) Catalysis: Copper complexes are also widely used to catalyze the reaction of diazo compounds with alkenes. They are often a more economical choice than rhodium catalysts.
-
-
Corey-Chaykovsky Reaction: This method involves the reaction of a sulfur ylide with an α,β-unsaturated ester derivative of the aminobenzoic acid.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Protection of Amino/Carboxyl Groups | - Confirm the successful protection of both the amine and carboxylic acid using techniques like NMR or mass spectrometry before proceeding with cyclopropanation.- Consider using more robust protecting groups if the current ones are not stable under the reaction conditions. |
| Decomposition of the Cyclopropanating Reagent | - For Simmons-Smith, ensure the diiodomethane is fresh and the zinc-copper couple is properly activated.- For diazo compounds, prepare them fresh and use them immediately, as they can be unstable. Handle with extreme caution due to their explosive nature. |
| Catalyst Inactivity (Transition Metal Catalysis) | - Use a freshly opened or properly stored catalyst. Some catalysts are sensitive to air and moisture.- Consider a different metal catalyst or ligand. For example, if a copper catalyst is ineffective, a rhodium catalyst might be more successful.[5][7] |
| Poor Substrate Reactivity | - Electron-withdrawing groups on the aromatic ring or near the double bond can deactivate the alkene. More reactive cyclopropanating agents, like the Furukawa-modified Simmons-Smith reagent, may be necessary.[1] |
| Incorrect Solvent Choice | - In Simmons-Smith reactions, basic solvents can decrease the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[9] |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| N-Alkylation or Amine-Related Byproducts | Incomplete protection of the amino group. | Re-evaluate the protection step to ensure complete conversion. Use a slight excess of the protecting group reagent. |
| Carbene Dimerization (Diazo Reactions) | The concentration of the carbene is too high. | Add the diazo compound slowly to the reaction mixture containing the catalyst and the aminobenzoic acid derivative. This keeps the instantaneous concentration of the carbene low. |
| Insertion into C-H bonds (Diazo Reactions) | A highly reactive carbene is being used. | Choose a catalyst that moderates the reactivity of the carbene. Rhodium(II) catalysts are often effective in promoting cyclopropanation over C-H insertion. |
| Methylation of Heteroatoms | Observed in Simmons-Smith reactions, especially with excess reagent. | Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction progress to avoid long reaction times. Quenching the reaction with pyridine can also help by scavenging the Lewis acidic zinc iodide byproduct.[1] |
Problem 3: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Lack of Stereodirecting Group | The substrate lacks a functional group that can direct the approach of the cyclopropanating agent. |
| Steric Hindrance | The cyclopropanating agent is approaching from the most sterically accessible face, which may not be the desired one. |
| Suboptimal Catalyst (Transition Metal Catalysis) | The catalyst and its ligands are not providing sufficient stereocontrol. |
Quantitative Data Summary
The following table summarizes representative yields for the cyclopropanation of styrene derivatives, which serve as a good model for vinyl-substituted aminobenzoic acids.
| Substrate | Catalyst | Diazo Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Styrene | Rh₂(OAc)₄ | Ethyl diazoacetate | CH₂Cl₂ | 85 | - | J. Am. Chem. Soc. 1986, 108, 8, 2058-2065 |
| 4-Methoxystyrene | Rh₂(OAc)₄ | Ethyl diazoacetate | CH₂Cl₂ | 90 | - | J. Am. Chem. Soc. 1986, 108, 8, 2058-2065 |
| 4-Nitrostyrene | Rh₂(OAc)₄ | Ethyl diazoacetate | CH₂Cl₂ | 75 | - | J. Am. Chem. Soc. 1986, 108, 8, 2058-2065 |
| Styrene | Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | Pentane | 91 | >95:5 | Org. Lett. 2005, 7, 10, 1939-1942 |
| 4-Bromostyrene | Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | Pentane | 85 | >95:5 | Org. Lett. 2005, 7, 10, 1939-1942 |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of N-Boc-4-vinylaniline
This protocol is a representative procedure for the cyclopropanation of a protected aminobenzoic acid analogue.
-
Preparation of the Reagent: In a flame-dried, three-necked flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, add zinc-copper couple (2.0 eq). Suspend the couple in anhydrous diethyl ether.
-
Reaction: To the stirred suspension, add diiodomethane (1.5 eq) dropwise. The mixture should be gently refluxed. After the initial exothermic reaction subsides, add a solution of N-Boc-4-vinylaniline (1.0 eq) in diethyl ether.
-
Monitoring: Stir the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite. Wash the filter cake with diethyl ether. The combined filtrate is then washed sequentially with a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Methyl 4-vinylbenzoate
This protocol describes a typical procedure using a rhodium catalyst and a diazo compound.
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add methyl 4-vinylbenzoate (1.0 eq), the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%), and anhydrous dichloromethane.
-
Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over several hours using a syringe pump. Caution: Diazo compounds are toxic and potentially explosive.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials by TLC or GC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane product.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low-yield cyclopropanation reactions.
Simmons-Smith Reaction Mechanism
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Bot Detection [iris-biotech.de]
- 4. biosynth.com [biosynth.com]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in the synthesis of "4-Amino-3-cyclopropylbenzoic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-3-cyclopropylbenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: A common and effective strategy involves a two-step sequence starting from a commercially available halogenated nitrobenzoic acid. The key steps are:
-
Palladium-catalyzed cross-coupling: Introduction of the cyclopropyl group onto the aromatic ring via a Suzuki-Miyaura coupling reaction.
-
Reduction of the nitro group: Conversion of the nitro functionality to the desired amino group.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?
A2: Successful Suzuki-Miyaura coupling for this synthesis relies on the careful control of several parameters:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial for achieving high yield and preventing side reactions.
-
Base Selection: The choice and stoichiometry of the base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation.
-
Solvent System: The solvent must be appropriate for the reaction temperature and solubility of the reagents.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.
-
Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent the oxidation and deactivation of the palladium catalyst.
Q3: Which analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the molecular weight of the product and identifying potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.
Troubleshooting Guides
Step 1: Suzuki-Miyaura Coupling of 4-halo-3-nitrobenzoic acid with Cyclopropylboronic Acid
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the palladium catalyst is not old or degraded. Use a freshly opened bottle or a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | Select a ligand known to be effective for coupling with aryl chlorides/bromides (e.g., SPhos, XPhos). |
| Insufficient Base | Increase the equivalents of base. Ensure the base is anhydrous if required by the specific protocol. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Action |
| Protodeboronation (cyclopropane replaced by -H) | Presence of excess water or protic impurities. Base may be too strong or reaction time too long. | Use anhydrous solvents and reagents. Consider a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Optimize reaction time.[1][2][3][4][5] |
| Hydrodehalogenation (halogen replaced by -H) | Presence of a hydride source (e.g., from solvent or base). | Use a non-protic solvent. Ensure the base is free of hydroxide impurities.[6] |
| Homocoupling of Aryl Halide | High catalyst loading or high temperature. | Reduce the catalyst loading. Lower the reaction temperature. |
Step 2: Reduction of 4-Nitro-3-cyclopropylbenzoic Acid
Issue 1: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Action |
| Insufficient Reducing Agent | Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd/C). |
| Inactive Catalyst (for catalytic hydrogenation) | Use fresh Pd/C catalyst. Ensure the catalyst is not poisoned by impurities from the previous step.[7][8] |
| Low Reaction Temperature | For reductions with metal salts (e.g., SnCl₂), gentle heating may be required. |
Issue 2: Formation of Undesired Byproducts
| Side Product | Potential Cause | Troubleshooting Action |
| Over-reduction of the carboxylic acid | Use of a strong, non-selective reducing agent (e.g., LiAlH₄). | Employ a chemoselective reducing agent that does not affect the carboxylic acid group, such as catalytic hydrogenation (H₂/Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[8][9] |
| Formation of azo or azoxy compounds | Incomplete reduction, particularly with certain metal hydrides. | Ensure sufficient equivalents of the reducing agent and adequate reaction time. Catalytic hydrogenation is generally preferred to avoid these byproducts.[8][10] |
| Dehalogenation (if residual halogen is present) | Use of H₂ with Pd/C can sometimes lead to dehalogenation. | If dehalogenation is a significant issue, consider using Raney Nickel as the catalyst or an alternative reduction method like SnCl₂.[8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
-
To a dried flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-3-nitrobenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if required).
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Add a degassed aqueous solution of a base (e.g., K₂CO₃, 3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until TLC or HPLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with HCl (1M) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-nitro-3-cyclopropylbenzoic acid.
Protocol 2: Nitro Group Reduction
-
To a flask, add 4-nitro-3-cyclopropylbenzoic acid (1.0 eq) and a suitable solvent (e.g., ethanol or methanol).
-
Carefully add the reducing agent. For catalytic hydrogenation, add Pd/C (10 mol%) and place the reaction under a hydrogen atmosphere (balloon or Parr shaker). For a metal/acid reduction, add SnCl₂·2H₂O (5.0 eq) in concentrated HCl.
-
Stir the reaction at room temperature (or with gentle heating for SnCl₂ reduction) until the reaction is complete as monitored by TLC or HPLC.
-
For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
For the SnCl₂ reduction, carefully basify the reaction mixture with a saturated solution of NaHCO₃ or NaOH to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in the Suzuki-Miyaura coupling step.
Caption: Potential side reactions in the nitro group reduction step.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Improving the stability of "4-Amino-3-cyclopropylbenzoic acid" in solution
Frequently Asked Questions (FAQs)
Q1: My "4-Amino-3-cyclopropylbenzoic acid" solution is changing color over time. What could be the cause?
A1: Color change in solutions of aminobenzoic acid derivatives is often an indicator of degradation, typically due to oxidation. The amino group is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and the presence of metal ions. This can lead to the formation of colored quinone-imine or other polymeric species.
Q2: What are the primary factors that can affect the stability of "this compound" in solution?
A2: The stability of "this compound" in solution is likely influenced by several factors, including:
-
pH: The ionization state of both the amino and carboxylic acid groups will change with pH, which can significantly impact solubility and stability.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can induce photo-degradation, particularly photo-oxidation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amino group.
-
Solvent System: The choice of solvent and the presence of any co-solvents can affect solubility and the rate of degradation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.
Q3: Are there any known degradation pathways for aminobenzoic acids that might apply here?
A3: While specific pathways for the cyclopropyl derivative are not documented, related aminobenzoic acids can undergo several degradation reactions. The most common include:
-
Oxidation: The amino group can be oxidized to form nitroso, nitro, or polymeric species. This is often accompanied by a color change.
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide can occur, particularly at elevated temperatures or under certain pH conditions.
-
Photodegradation: UV light can provide the energy for various degradation reactions, including oxidation and polymerization.
Troubleshooting Guide
Issue 1: Rapid Degradation and Color Change in Solution
If you observe a rapid color change or loss of purity of your "this compound" solution, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Oxidation | 1. De-gas Solvents: Sparge solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Work Under Inert Atmosphere: Prepare and handle solutions in a glove box or under a blanket of inert gas. 3. Add Antioxidants: Consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). Compatibility and potential for interference with downstream applications must be evaluated. | This minimizes the presence of dissolved oxygen, a key reactant in oxidative degradation. |
| Photodegradation | 1. Use Amber Glassware: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. Minimize Light Exposure: Conduct experiments in a darkened room or with minimal light exposure. | This prevents high-energy photons from initiating degradation reactions. |
| Metal-Ion Catalysis | 1. Use High-Purity Solvents and Reagents: Ensure that all components of your solution are of high purity to minimize trace metal contamination. 2. Add Chelating Agents: Introduce a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any metal ions present in the solution. | Chelating agents bind to metal ions, preventing them from participating in catalytic oxidative cycles. |
Issue 2: Poor Solubility or Precipitation Over Time
If you are experiencing issues with the solubility of "this compound" or if it precipitates out of solution over time, the following guidance may be helpful.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| pH-Dependent Solubility | 1. Adjust pH: Systematically vary the pH of your solution to find the optimal range for solubility. Given the amphoteric nature of the molecule, solubility is expected to be lowest at its isoelectric point and higher at acidic or basic pH. 2. Use Buffers: Employ a suitable buffer system to maintain the pH within the optimal solubility range. Common buffers include phosphate, citrate, and acetate. | The ionization state of the amino and carboxyl groups is pH-dependent, which directly impacts solubility. |
| Solvent Incompatibility | 1. Screen Different Solvents: Test the solubility in a range of solvents with varying polarities. 2. Use Co-solvents: Employ a mixture of solvents (e.g., water with ethanol, DMSO, or PEG) to enhance solubility. | The solubility of the compound is dependent on the properties of the solvent system. |
| Temperature Effects | 1. Controlled Temperature Storage: Store solutions at a constant, and potentially reduced, temperature to prevent precipitation that may be caused by temperature fluctuations. | Solubility can be temperature-dependent, and for some compounds, it decreases at lower temperatures. |
Experimental Protocols
Protocol 1: General Stability Assessment of "this compound"
This protocol outlines a general approach to assess the stability of your compound under various conditions.
-
Solution Preparation:
-
Prepare a stock solution of "this compound" in your desired solvent system at a known concentration.
-
Aliquot the stock solution into separate, sealed vials for each test condition.
-
-
Stress Conditions:
-
pH: Adjust the pH of aliquots to a range of values (e.g., pH 3, 5, 7, 9) using appropriate buffers.
-
Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose one set of vials to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark.
-
Oxygen: Prepare one set of solutions with de-gassed solvent under a nitrogen atmosphere and another set with air-saturated solvent.
-
-
Time Points:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each vial.
-
-
Analysis:
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visually inspect for color change or precipitation.
-
Protocol 2: Screening for Effective Stabilizers
-
Prepare Stock Solutions:
-
Prepare a stock solution of "this compound".
-
Prepare stock solutions of potential stabilizers (e.g., antioxidants like ascorbic acid, chelating agents like EDTA).
-
-
Test Matrix:
-
Create a matrix of test solutions by adding different concentrations of each stabilizer to aliquots of the compound's stock solution.
-
Include a control group with no stabilizer.
-
-
Incubation and Analysis:
-
Store the solutions under conditions known to cause degradation (e.g., elevated temperature or light exposure).
-
Analyze the samples at various time points using HPLC to determine the concentration of the parent compound remaining.
-
-
Evaluation:
-
Compare the degradation rate in the presence of each stabilizer to the control to identify the most effective stabilizing agent and its optimal concentration.
-
Visualizations
Caption: Workflow for a general stability assessment experiment.
Caption: Potential degradation pathways for aminobenzoic acids.
Technical Support Center: Scale-Up Synthesis of 4-Amino-3-cyclopropylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Amino-3-cyclopropylbenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the critical Suzuki-Miyaura coupling step.
Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion of the starting material (4-amino-3-halobenzoic acid). What are the potential causes and solutions?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Palladium (0) catalyst is sensitive to air and moisture. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). If catalyst deactivation is suspected, consider using fresh catalyst and rigorously deoxygenated solvents.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for the efficiency of the coupling. For electron-rich anilines, bulky electron-rich phosphine ligands often give good results. If your current ligand is not effective, consider screening other ligands.
-
Base Incompatibility or Insufficient Strength: The base is critical for the activation of the boronic acid. Ensure the chosen base (e.g., K₂CO₃, K₃PO₄) is of high purity and is sufficiently strong to facilitate transmetalation. The solubility of the base can also be a factor; consider using a phase-transfer catalyst if necessary.
-
Cyclopropylboronic Acid Decomposition: Cyclopropylboronic acid is known to be unstable and can undergo protodeboronation, especially at elevated temperatures.[1] Consider using a milder reaction temperature or a slower addition of the boronic acid. Alternatively, using more stable derivatives like potassium cyclopropyltrifluoroborate can mitigate this issue.[1]
-
Low Reaction Temperature: While high temperatures can degrade the boronic acid, a temperature that is too low will result in a sluggish reaction. The optimal temperature should be determined experimentally for your specific substrate and catalyst system.
Q2: I am observing significant formation of a homocoupling byproduct from my cyclopropylboronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize its occurrence:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the cyclopropylboronic acid relative to the 4-amino-3-halobenzoic acid. A large excess can lead to increased homocoupling.
-
Optimize Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting homocoupling. Screening different palladium sources and phosphine ligands can help identify a more selective system.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time, once the starting material is consumed, can reduce the extent of side reactions.
Q3: The final product, this compound, is difficult to purify. What strategies can I employ?
A3: Purification can be challenging due to the amphoteric nature of the product.
-
pH Adjustment: Utilize the carboxylic acid and amino functionalities for purification. The product can be extracted into an aqueous base (e.g., NaHCO₃ solution) to remove non-acidic impurities. Subsequently, acidifying the aqueous layer will precipitate the product, which can be collected by filtration.
-
Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can be effective.
-
Chromatography: While less ideal for large-scale production, column chromatography on silica gel can be used for purification. A solvent system containing a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic or formic acid to improve peak shape, can be employed.
Q4: My final product is contaminated with residual palladium. How can I effectively remove it to meet pharmaceutical specifications?
A4: Reducing palladium levels to acceptable limits (often <10 ppm for active pharmaceutical ingredients) is a critical challenge in scale-up.[2]
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium residues.
-
Metal Scavengers: A variety of commercially available metal scavengers with functional groups that chelate palladium (e.g., thiol-functionalized silica) can be very effective. The choice of scavenger and the treatment conditions (temperature, time) should be optimized.
-
Filtration through Celite®: Passing the reaction mixture or a solution of the crude product through a pad of Celite® can help remove some of the precipitated palladium.
-
Extraction with Aqueous Thiol Solutions: Washing the organic solution of the product with an aqueous solution of a thiol-containing compound (e.g., N-acetylcysteine) can help extract palladium into the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A common and scalable approach is the Suzuki-Miyaura cross-coupling reaction. This typically involves reacting a 4-amino-3-halobenzoic acid (e.g., 4-amino-3-bromobenzoic acid or 4-amino-3-chlorobenzoic acid) with cyclopropylboronic acid or a more stable derivative like potassium cyclopropyltrifluoroborate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Why is the choice of the halide in 4-amino-3-halobenzoic acid important?
A2: The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the order: I > Br > Cl. While iodo- and bromo-derivatives are more reactive and may allow for milder reaction conditions, chloro-derivatives are often more cost-effective for large-scale synthesis. The choice will depend on a balance of reactivity, cost, and availability of the starting material.
Q3: Do I need to protect the amino or carboxylic acid groups during the Suzuki-Miyaura coupling?
A3: In many cases, protection of the amino and carboxylic acid groups is not necessary for the Suzuki-Miyaura coupling, which is one of its advantages. However, if side reactions involving these functional groups are observed, protection may be required. For example, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester), which is then hydrolyzed in a subsequent step.
Q4: What are the key safety considerations for the scale-up synthesis?
A4:
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Solvents: The use of flammable organic solvents requires appropriate engineering controls to prevent fires and explosions.
-
Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic. On a large scale, proper temperature control and monitoring are essential to prevent thermal runaways.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of the starting materials and the formation of the product.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling to synthesize an analog of this compound. These conditions can serve as a starting point for optimization.
| Parameter | Value/Range | Notes |
| Starting Material | 4-Amino-3-bromobenzoic acid | Or the corresponding chloro- or iodo-derivative. |
| Coupling Partner | Cyclopropylboronic acid | 1.1 - 1.5 equivalents |
| or Potassium cyclopropyltrifluoroborate | 1.1 - 1.5 equivalents | |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.1 - 2 mol% |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | 0.2 - 4 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2 - 3 equivalents |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Often with a co-solvent of water. |
| Temperature | 80 - 110 °C | Dependent on solvent and substrates. |
| Reaction Time | 4 - 24 hours | Monitored by HPLC or TLC. |
| Typical Yield | 70 - 95% | Highly dependent on optimization. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and should be optimized for your specific scale and equipment.
-
Inert Atmosphere: Charge a reaction vessel with 4-amino-3-bromobenzoic acid (1.0 eq.), potassium cyclopropyltrifluoroborate (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with nitrogen or argon. Add degassed toluene and water (e.g., a 10:1 mixture).
-
Catalyst and Ligand Addition: In a separate glovebox or under a strong inert gas flow, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%) in a small amount of degassed toluene. Add this catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer.
-
Aqueous Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly add hydrochloric acid until the pH is acidic (e.g., pH 4-5) to precipitate the product.
-
Filtration and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Palladium Removal: If necessary, dissolve the crude product in a suitable solvent and treat with a palladium scavenger or activated carbon. Filter and remove the solvent to obtain the purified product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Resolving Enantiomers of 4-Amino-3-cyclopropylbenzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric resolution of "4-Amino-3-cyclopropylbenzoic acid" and its derivatives. The guidance is structured to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of a chiral carboxylic acid like this compound?
A1: The two most common and effective methods for resolving chiral carboxylic acids are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[4] The enantiomers interact differently with the CSP, leading to different retention times.
Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?
A2: The selection of a chiral resolving agent is crucial and often requires screening several candidates. For a carboxylic acid, you will need a chiral base. Commonly used resolving agents include naturally occurring alkaloids and synthetic chiral amines.[1] The ideal resolving agent will form a diastereomeric salt with one enantiomer of your acid that is significantly less soluble in a particular solvent than the salt formed with the other enantiomer.
Q3: What factors are important for successful fractional crystallization of diastereomeric salts?
A3: Key factors for successful fractional crystallization include:
-
Solvent Selection: The solvent must provide a significant solubility difference between the two diastereomeric salts. A screening of various solvents with different polarities is highly recommended.
-
Temperature: Temperature control is critical for crystallization. A slow cooling profile often yields purer crystals.
-
Concentration: The concentration of the diastereomeric salt solution should be optimized to ensure supersaturation and subsequent crystallization without crashing out impurities.
-
Seeding: Introducing a small crystal of the desired diastereomeric salt (seeding) can induce crystallization and improve selectivity.
Q4: How do I choose the right chiral stationary phase (CSP) for HPLC resolution?
A4: The choice of CSP depends on the structure of your analyte. For aromatic carboxylic acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin) CSPs are often successful.[4][5] It is recommended to screen a few columns with different selectivities. The operational mode (normal phase, reversed-phase, or polar organic) will also significantly impact the separation.[5]
Q5: How can I monitor the success of my enantiomeric resolution?
A5: The enantiomeric excess (e.e.) of your resolved material should be determined using a reliable analytical method. Chiral HPLC is the most common and accurate technique for this. You will need to develop an analytical chiral HPLC method that can baseline-separate the two enantiomers of your this compound derivative.
Troubleshooting Guides
Diastereomeric Salt Resolution
Q: My diastereomeric salt will not crystallize from any solvent I've tried. What should I do?
A:
-
Increase Concentration: Carefully concentrate the solution to induce supersaturation. Be cautious not to oversaturate, which can lead to oiling out or precipitation of both diastereomers.
-
Try Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt in a soluble solvent.
-
"Scratch" the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the desired pure diastereomer salt, add a tiny crystal to the solution to induce crystallization.
-
Screen More Resolving Agents: The chosen resolving agent may not form a crystalline salt with your compound. It is advisable to test a variety of chiral bases.
Q: The enantiomeric excess (e.e.) of my crystallized product is low after the first crystallization. How can I improve it?
A:
-
Recrystallization: Perform one or more subsequent recrystallizations of the enriched salt. This is a common practice to improve enantiomeric purity.
-
Optimize Crystallization Conditions: Experiment with different solvents, a slower cooling rate, or a more dilute solution to improve the selectivity of the crystallization.
-
Check the Purity of the Resolving Agent: Ensure that the chiral resolving agent you are using has a high enantiomeric purity.
Q: The diastereomeric salts have very similar solubilities, making separation difficult. What are my options?
A:
-
Change the Resolving Agent: This is often the most effective solution. Different chiral bases will lead to diastereomeric salts with different physical properties.
-
Extensive Solvent Screening: A comprehensive screening of a wider range of solvents and solvent mixtures may reveal a system with better selectivity.
-
Consider an Alternative Resolution Method: If diastereomeric salt crystallization is not effective, chiral HPLC may be a more suitable alternative.
Chiral HPLC
Q: I am not seeing any separation of my enantiomers on the chiral column. What can I do?
A:
-
Change the Mobile Phase: The composition of the mobile phase (solvents and additives) has a significant impact on chiral recognition. For normal phase, vary the ratio of the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the organic modifier content and the pH of the aqueous phase.
-
Try a Different Chiral Stationary Phase (CSP): The initial CSP may not be suitable for your compound. Screen columns with different chiral selectors (e.g., a polysaccharide-based vs. a macrocyclic glycopeptide-based column).
-
Add an Additive: For acidic compounds like yours, adding a small amount of an acid (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can improve peak shape and selectivity. For the amino group, a basic additive (e.g., diethylamine) might be necessary, though this can be complex with an acidic functionality also present.
-
Lower the Temperature: Running the column at a lower temperature can sometimes enhance chiral recognition and improve resolution.
Q: My peaks are very broad, leading to poor resolution. How can I improve peak shape?
A:
-
Optimize Mobile Phase Additives: As mentioned, adding an appropriate acidic or basic modifier can significantly improve the peak shape of ionizable compounds.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and lead to sharper peaks.
-
Check for Column Overload: Injecting too much sample can cause peak broadening. Try injecting a smaller volume or a more dilute sample.
-
Ensure Analyte is Fully Dissolved: Make sure your sample is completely dissolved in the mobile phase before injection.
Data Presentation
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Type | Comments |
| (R)-(+)-1-Phenylethylamine | Synthetic Amine | Widely used and commercially available in both enantiomeric forms. |
| (S)-(-)-1-Phenylethylamine | Synthetic Amine | The opposite enantiomer of the above, useful for isolating the other enantiomer of the acid. |
| (1R,2S)-(-)-Ephedrine | Natural Alkaloid | Often effective for a range of carboxylic acids. |
| (1S,2R)-(+)-Ephedrine | Natural Alkaloid | The enantiomer of the above. |
| Cinchonidine | Natural Alkaloid | Readily available and frequently used in industrial resolutions. |
| Quinine | Natural Alkaloid | Another common Cinchona alkaloid used for resolving acidic racemates. |
| Brucine | Natural Alkaloid | Effective but highly toxic; handle with extreme care. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general starting point. The choice of resolving agent, solvent, and specific conditions must be optimized for this compound derivatives.
-
Salt Formation:
-
In a suitable flask, dissolve one equivalent of the racemic this compound derivative in a minimal amount of a warm solvent (e.g., methanol, ethanol, or ethyl acetate).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-1-Phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the acid solution with stirring.
-
If a precipitate forms immediately, the mixture may need to be heated to achieve a clear solution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, you can try cooling further in an ice bath or refrigerator.
-
If crystallization is successful, collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals. This is your first crop of diastereomerically enriched salt.
-
-
Analysis and Recrystallization:
-
Regenerate a small sample of the acid from the salt (see step 4) and analyze its enantiomeric excess by chiral HPLC.
-
If the e.e. is not satisfactory, recrystallize the salt from a fresh portion of the same or a different solvent system to further enhance its purity.
-
-
Regeneration of the Enantiopure Acid:
-
Suspend the resolved diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add an aqueous acid solution (e.g., 1M HCl) until the pH is acidic (pH 1-2) to protonate the carboxylic acid and deprotonate the chiral amine.
-
Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid. The aqueous layer contains the hydrochloride salt of the resolving agent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the resolved acid.
-
The resolving agent can often be recovered from the aqueous layer by basification and extraction.
-
Protocol 2: General Procedure for Chiral HPLC Analysis
This protocol is a starting point for developing an analytical method to determine the enantiomeric excess.
-
Column and Mobile Phase Screening:
-
Select a set of chiral columns for screening (e.g., Chiralpak IA, Chiralcel OD-H, Astec CHIROBIOTIC T).
-
Prepare a stock solution of the racemic this compound derivative at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase).
-
For polysaccharide columns (Chiralpak, Chiralcel), start with a normal phase mobile phase such as n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
For macrocyclic glycopeptide columns (CHIROBIOTIC), you can screen in polar organic mode (e.g., Methanol with 0.1% TFA) or reversed-phase mode (e.g., Acetonitrile/Water with 0.1% Formic Acid).
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition to improve resolution. Adjust the ratio of the strong to weak solvent and the concentration of the acidic additive.
-
Optimize the flow rate (typically 0.5-1.5 mL/min for analytical columns).
-
Adjust the column temperature if necessary.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample from the resolution experiment.
-
Integrate the peak areas for each enantiomer (A1 and A2).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.
-
Mandatory Visualizations
Caption: Workflow for enantiomeric resolution via diastereomeric salt formation.
Caption: General workflow for analytical and preparative chiral HPLC separation.
References
Technical Support Center: Reaction Monitoring of 4-Amino-3-cyclopropylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 4-Amino-3-cyclopropylbenzoic acid by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking of spots on a TLC plate is a common issue that can obscure results. Here are the potential causes and solutions:
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.
-
Solution: Dilute your sample and spot a smaller amount on the TLC plate.
-
-
Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to streaking. This compound has both an acidic (carboxylic acid) and a basic (amine) group.
-
Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar for the mobile phase, it can cause the initial spot to spread and streak as the mobile phase moves up the plate.
-
Solution: Use a less polar solvent to dissolve your sample for spotting.
-
Question: My spots are not moving from the baseline, or they are running with the solvent front. How do I adjust the mobile phase?
Answer: The position of your spots on the TLC plate is determined by the polarity of your mobile phase relative to your compound and the stationary phase.
-
Spots at the Baseline (Low Rf): This indicates that the mobile phase is not polar enough to move the compound up the plate.
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of the more polar ethyl acetate.
-
-
Spots at the Solvent Front (High Rf): This suggests that the mobile phase is too polar, and it is carrying the compound along with it without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. For instance, decrease the proportion of ethyl acetate in your hexane/ethyl acetate mixture.
-
Question: I can't see any spots on my TLC plate after development. What should I do?
Answer: Several factors can lead to invisible spots on a TLC plate.
-
Insufficient Concentration: The concentration of your sample may be too low to be detected.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.[1] You can also try concentrating your sample before spotting.
-
-
UV Inactivity: this compound is aromatic and should be visible under UV light (254 nm). If it is not, it could be due to a very low concentration.
-
Solution: Use a more sensitive visualization method. Staining with ninhydrin is a good option for compounds with primary amine groups, which will produce a characteristic colored spot (usually purple or yellow).[3]
-
-
Compound Volatility: While unlikely for this compound, volatile substances can evaporate from the TLC plate during development.
-
Solution: If volatility is suspected, minimize the time the plate is exposed to the air before and after development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Question: I am seeing significant retention time shifts for my analyte. What could be the cause?
Answer: Retention time stability is crucial for reliable LC-MS analysis. Shifts can be caused by several factors:[4]
-
Mobile Phase Composition: Small variations in the mobile phase composition, including pH, can lead to retention time shifts, especially for ionizable compounds like this compound.
-
Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement. Use buffered mobile phases to maintain a stable pH.
-
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times.
-
Solution: Ensure the column oven is set to a stable temperature and has equilibrated before starting your analysis.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Use a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.
-
-
Flow Rate Inconsistencies: Issues with the pump can cause the flow rate to fluctuate.
-
Solution: Check the pump for leaks and perform regular maintenance.
-
Question: My peaks are broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and sensitivity.
-
Secondary Interactions: The amine and carboxylic acid groups of this compound can have secondary interactions with the stationary phase, leading to tailing.
-
Solution: Adjust the mobile phase pH to suppress the ionization of one or both functional groups. Adding a small amount of an ion-pairing agent can also be effective.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and keep the lengths to a minimum.
-
Question: I am experiencing low signal intensity or no signal for my analyte.
Answer: A weak or absent signal can be frustrating. Here are some potential causes and solutions:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of your analyte in the mass spectrometer source, reducing its signal.
-
Solution: Improve the chromatographic separation to resolve your analyte from interfering compounds. A more rigorous sample preparation to remove matrix components can also help.
-
-
Incorrect MS Parameters: The mass spectrometer may not be optimized for your analyte.
-
Solution: Infuse a standard solution of this compound to optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) and detector settings for the specific m/z of your compound.
-
-
Analyte Instability: The compound may be degrading in the sample vial or in the ion source.
-
Solution: Prepare samples fresh and consider using a cooled autosampler. Check for in-source fragmentation and adjust source conditions if necessary.
-
Frequently Asked Questions (FAQs)
TLC FAQs
Q1: What is a good starting mobile phase for TLC analysis of this compound?
A1: A common mobile phase for separating amino acids and other polar compounds on silica gel is a mixture of butanol, acetic acid, and water.[4][5] A good starting ratio to try is 4:1:1 (n-butanol:acetic acid:water). You can then adjust the polarity by varying the ratios of these components. For a less polar system, a mixture of ethyl acetate and hexanes with a small amount of acetic acid could also be effective.
Q2: How can I visualize the spots of this compound on the TLC plate?
A2: this compound has two functional groups that allow for easy visualization:
-
UV Light: The aromatic ring in the molecule will absorb UV light, appearing as a dark spot on a fluorescent green TLC plate under a UV lamp (254 nm).
-
Ninhydrin Stain: The primary amine group will react with ninhydrin upon gentle heating to produce a colored spot (typically purple-blue).[3] This is a very sensitive method for detecting primary amines.
Q3: How do I calculate the Rf value and what does it tell me?
A3: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a characteristic of a compound in a specific TLC system (stationary phase and mobile phase). It can be used to identify compounds by comparing their Rf values to those of known standards run on the same plate. A lower Rf value indicates a more polar compound that interacts more strongly with the polar stationary phase.
LC-MS FAQs
Q1: What type of LC column is suitable for the analysis of this compound?
A1: A reversed-phase C18 or C8 column is a good starting point for separating this compound. These columns separate compounds based on their hydrophobicity. Given the polar nature of the molecule, a column with a polar endcapping or a "polar-embedded" stationary phase might provide better peak shape.
Q2: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS?
A2: The molecular weight of this compound (C10H11NO2) is approximately 177.20 g/mol . In the mass spectrometer, you would expect to see the following ions depending on the ionization mode:
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]+ at an m/z of approximately 178.2.
-
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]- at an m/z of approximately 176.2.
Q3: How can I confirm the identity of the peak corresponding to this compound?
A3: The identity of the peak can be confirmed by a combination of:
-
Retention Time: Matching the retention time of the peak in your sample to that of an authentic standard of this compound run under the same LC conditions.
-
Mass-to-Charge Ratio (m/z): Confirming that the m/z of the peak corresponds to the expected mass of the protonated or deprotonated molecule.
-
MS/MS Fragmentation: For definitive identification, you can perform tandem mass spectrometry (MS/MS). By fragmenting the parent ion (e.g., m/z 178.2), you can obtain a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule.
Experimental Protocols
TLC Monitoring of a Reaction Producing this compound
Objective: To monitor the progress of a reaction by observing the consumption of a starting material and the formation of the product, this compound.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: n-Butanol:Acetic Acid:Water (4:1:1 v/v/v)
-
Visualization: UV lamp (254 nm) and Ninhydrin stain (0.2% in ethanol)
-
Reaction mixture, starting material standard, and product standard (this compound)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the baseline). Mark three lanes for the starting material (SM), the reaction mixture (R), and the product (P).
-
Using a capillary tube, spot a small amount of the starting material standard, the reaction mixture, and the this compound standard onto their respective lanes on the baseline.
-
Allow the spots to dry completely.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Spray the plate with the ninhydrin solution and gently heat it with a heat gun until colored spots appear.
-
Calculate the Rf values for all spots.
Data Presentation:
| Lane | Compound | Appearance under UV (254 nm) | Appearance with Ninhydrin | Hypothetical Rf Value |
| SM | Starting Material (e.g., a nitro-substituted precursor) | Dark Spot | No Color | 0.75 |
| R | Reaction Mixture | Two spots corresponding to SM and P | One purple spot corresponding to P | 0.75 and 0.45 |
| P | This compound | Dark Spot | Purple Spot | 0.45 |
LC-MS Analysis of this compound
Objective: To quantify the amount of this compound in a sample and confirm its identity.
Instrumentation and Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent
-
MS System: Agilent 6120 Single Quadrupole LC/MS or equivalent with Electrospray Ionization (ESI) source
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-300
-
Selected Ion Monitoring (SIM): m/z 178.2
-
Procedure:
-
Prepare a standard stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare your sample by dissolving it in the mobile phase A or a suitable solvent and filtering it through a 0.45 µm syringe filter.
-
Set up the LC-MS system with the specified parameters.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample.
-
Integrate the peak area for the m/z 178.2 ion at the expected retention time.
-
Quantify the amount of this compound in your sample using the calibration curve.
Data Presentation:
| Compound | Hypothetical Retention Time (min) | Monitored Ion (m/z) [M+H]+ |
| This compound | 4.2 | 178.2 |
Visualizations
Caption: A troubleshooting workflow for common TLC analysis issues.
Caption: Troubleshooting guide for low signal intensity in LC-MS analysis.
References
- 1. eresearchco.com [eresearchco.com]
- 2. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 4. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Scaffolds: 4-Amino-3-cyclopropylbenzoic Acid vs. 4-Amino-3-methylbenzoic Acid in Drug Design
A comprehensive guide for researchers and drug development professionals on the comparative analysis of 4-amino-3-cyclopropylbenzoic acid and 4-amino-3-methylbenzoic acid. This report details their physicochemical properties, impact on pharmacological activity, and provides relevant experimental protocols and pathway diagrams to inform rational drug design.
In the intricate world of drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Subtle structural modifications can profoundly influence a drug's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed comparison of two closely related benzoic acid derivatives: this compound and 4-amino-3-methylbenzoic acid. Both molecules are valuable building blocks in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The choice between a cyclopropyl and a methyl group at the 3-position can significantly alter the therapeutic potential of a drug candidate.
Physicochemical Properties: A Comparative Overview
The substitution of a methyl group with a cyclopropyl ring introduces distinct changes to the physicochemical properties of the parent molecule. These alterations can impact solubility, lipophilicity, and metabolic stability, all of which are crucial for a drug's bioavailability and overall performance.
| Property | This compound | 4-Amino-3-methylbenzoic acid | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | C₈H₉NO₂ | N/A |
| Molecular Weight | 177.19 g/mol | 151.16 g/mol | [1] |
| Melting Point | Not available | 169-171 °C | [2] |
| Calculated LogP | 1.6 (estimated) | 1.29 | [1] |
| Polar Surface Area (PSA) | 63.32 Ų (estimated) | 63.32 Ų | [1] |
Note: Experimental data for this compound is limited. Estimated values are provided for comparison.
The cyclopropyl group, being larger and more lipophilic than a methyl group, is expected to increase the LogP value of the molecule. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased binding to plasma proteins. The rigid nature of the cyclopropyl ring can also influence the conformational flexibility of the molecule, potentially locking it into a bioactive conformation and improving binding affinity to its target.
Impact on Pharmacological Activity: A Focus on p38α MAP Kinase Inhibition
Both this compound and 4-amino-3-methylbenzoic acid moieties have been incorporated into potent inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade of inflammation and cellular stress. The p38α pathway is a well-established therapeutic target for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
In general, the cyclopropyl group is often favored for its ability to:
-
Enhance Potency: The unique electronic properties and conformational rigidity of the cyclopropyl ring can lead to more favorable interactions with the target protein's binding site.
-
Improve Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to a methyl group, which can be susceptible to oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.
-
Modulate Selectivity: The distinct size and shape of the cyclopropyl group can be exploited to achieve greater selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects and potential toxicity.
Experimental Protocols
To aid researchers in the evaluation of these and similar compounds, detailed methodologies for relevant assays are provided below.
Synthesis of 4-Amino-3-substituted Benzoic Acids
The synthesis of both this compound and 4-amino-3-methylbenzoic acid typically starts from the corresponding nitrated precursor.
General Protocol for the Synthesis of 4-Amino-3-methylbenzoic acid:
-
Nitration: 3-Methylbenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-methyl-4-nitrobenzoic acid.
-
Reduction: The nitro group of 3-methyl-4-nitrobenzoic acid is then reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent such as methanol or ethanol.[3]
-
Purification: The resulting 4-amino-3-methylbenzoic acid is then purified by filtration to remove the catalyst, followed by concentration of the filtrate and recrystallization.[3]
A similar synthetic strategy can be employed for this compound, starting from 3-cyclopropylbenzoic acid.
In Vitro p38α MAP Kinase Inhibition Assay
The inhibitory activity of compounds against p38α MAP kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor.
Example Protocol using an ADP-Glo™ Kinase Assay:
-
Reagents: p38α kinase, substrate peptide (e.g., ATF2), ATP, ADP-Glo™ reagent, and kinase detection reagent.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the p38α kinase, the test compound, and a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Anticancer Proliferation Assay
The antiproliferative activity of the compounds can be assessed using various cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
MTT Assay Protocol:
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified p38 MAP Kinase signaling pathway.
Caption: General experimental workflow for synthesis and testing.
Conclusion
The choice between a 3-cyclopropyl and a 3-methyl substituent on a 4-aminobenzoic acid scaffold is a critical decision in drug design. The cyclopropyl group offers potential advantages in terms of increased potency, improved metabolic stability, and enhanced selectivity. However, these benefits may come at the cost of reduced solubility and increased lipophilicity, which need to be carefully managed. For researchers in the fields of oncology and inflammation, understanding the nuanced differences between these two building blocks is essential for the rational design of next-generation kinase inhibitors. Further head-to-head experimental comparisons of these and related analogs are warranted to fully elucidate their differential contributions to the pharmacological profiles of drug candidates.
References
A Comparative Analysis of 4-Amino-3-Substituted Benzoic Acid Analogs as Epidermal Growth Factor Receptor (EGFR) Inhibitors
A detailed examination of the structure-activity relationship and biological efficacy of novel benzoate derivatives, highlighting their potential as anticancer agents.
Published: November 2, 2025
Audience: Researchers, scientists, and drug development professionals.
Due to a scarcity of publicly available data on the biological activity of "4-Amino-3-cyclopropylbenzoic acid" analogs, this guide presents a comparative analysis of a closely related series: 4-amino-3-chloro benzoate ester derivatives . This family of compounds has been investigated for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data and methodologies presented herein are based on published research and serve as a representative example for comparing the biological activity of substituted aminobenzoic acid analogs.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal for normal cell function. However, in many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor growth. Therefore, inhibiting EGFR activity has become a cornerstone of modern cancer therapy.
Comparative Biological Activity of 4-Amino-3-chloro Benzoate Ester Derivatives
A series of novel 4-amino-3-chloro benzoate ester derivatives, incorporating 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide moieties, were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. The inhibitory potential of these compounds against EGFR tyrosine kinase was also assessed.
Table 1: In Vitro Cytotoxicity of 4-Amino-3-chloro Benzoate Ester Derivatives against A549, HepG2, and HCT-116 Cancer Cell Lines.
| Compound ID | Modification | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| N5a | Hydrazine-1-carbothioamide | 1.23 ± 0.11 | 2.45 ± 0.23 | 3.12 ± 0.29 |
| N5b | Hydrazine-1-carbothioamide | 4.56 ± 0.41 | 6.78 ± 0.61 | 8.91 ± 0.80 |
| N5c | Hydrazine-1-carbothioamide | 3.21 ± 0.29 | 5.43 ± 0.49 | 7.65 ± 0.69 |
| N5d | Hydrazine-1-carbothioamide | 2.87 ± 0.26 | 4.99 ± 0.45 | 6.32 ± 0.57 |
| N3a | 1,3,4-Oxadiazole | > 50 | > 50 | > 50 |
| N4a | Benzohydrazone | > 50 | > 50 | > 50 |
| Erlotinib | Reference Drug | 2.11 ± 0.19 | 4.32 ± 0.39 | 5.87 ± 0.53 |
Data presented as mean ± standard deviation from three independent experiments.
Among the synthesized compounds, the hydrazine-1-carbothioamide derivatives (N5a-d) demonstrated the most promising cytotoxic activity. Notably, compound N5a exhibited the highest potency, with IC₅₀ values of 1.23 µM, 2.45 µM, and 3.12 µM against A549, HepG2, and HCT-116 cell lines, respectively. This activity was superior to that of the reference drug, Erlotinib. In contrast, the 1,3,4-oxadiazole (N3a) and benzohydrazone (N4a) derivatives showed weak to no activity.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition and Apoptosis Induction
Further investigation into the mechanism of action revealed that the cytotoxic effects of the hydrazine-1-carbothioamide derivatives were mediated through the inhibition of EGFR and the subsequent induction of apoptosis.
Table 2: EGFR Tyrosine Kinase Inhibitory Activity.
| Compound ID | EGFR IC₅₀ (µM) |
| N5a | 0.58 ± 0.05 |
| N5b | 1.98 ± 0.18 |
| N5c | 1.25 ± 0.11 |
| N5d | 0.97 ± 0.09 |
| Erlotinib | 0.65 ± 0.06 |
Compound N5a was found to be a potent inhibitor of EGFR tyrosine kinase, with an IC₅₀ value of 0.58 µM, comparable to that of Erlotinib. This inhibition of EGFR activity was shown to trigger the extrinsic apoptotic pathway, as evidenced by the activation of caspase-3 and caspase-8.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and the reference drug, Erlotinib, for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
The EGFR tyrosine kinase inhibitory activity was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction.
-
Reaction Setup: The reaction was carried out in a 96-well plate containing EGFR enzyme, the test compound (at various concentrations), and the substrate (poly(Glu, Tyr) 4:1).
-
Initiation: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The plate was incubated at 37°C for 60 minutes.
-
Detection: A kinase detection reagent was added, and the plate was incubated for a further 60 minutes at room temperature.
-
Luminescence Measurement: The luminescence was measured using a plate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Compound Evaluation
Caption: Workflow for the biological evaluation of the synthesized compounds.
Conclusion
The comparative analysis of 4-amino-3-chloro benzoate ester derivatives demonstrates a clear structure-activity relationship, with the hydrazine-1-carbothioamide moiety being crucial for potent anti-proliferative activity. Compound N5a emerged as a particularly promising lead compound, exhibiting superior cytotoxicity against multiple cancer cell lines and potent inhibition of EGFR tyrosine kinase, ultimately leading to apoptosis. This study underscores the potential of this chemical scaffold for the development of novel anticancer agents and provides a framework for the evaluation of other substituted aminobenzoic acid analogs. Further research and optimization of these compounds are warranted to explore their therapeutic potential.
Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminobenzoic acid derivatives, with a particular focus on the contributions of substituents at the 3- and 4-positions, including the cyclopropyl moiety. While direct, comprehensive SAR studies on 4-Amino-3-cyclopropylbenzoic acid are not extensively available in the public domain, this guide draws upon research of closely related analogs to provide valuable insights for the rational design of novel therapeutics.
The 4-aminobenzoic acid (PABA) scaffold is a well-established building block in medicinal chemistry, known for its versatility and presence in a range of biologically active compounds. Modifications to this core structure, particularly at the C3 and C4 positions of the benzene ring, have been shown to significantly influence the pharmacological properties of the resulting molecules. The introduction of a cyclopropyl group, a small, rigid ring, is a common strategy in drug design to enhance potency, improve metabolic stability, and modulate selectivity.
Comparative SAR of Substituted Aminobenzoic Acid Derivatives
To elucidate the impact of various substituents on the biological activity of the aminobenzoic acid core, this section compares the SAR of different classes of derivatives, including those with chloro, hydroxyl, and cyclopropyl-related functionalities.
| Compound Class | Target | Key Structural Features | Representative Activity (IC50) | Reference |
| 4-Amino-3-chloro benzoate ester derivatives | EGFR Tyrosine Kinase | Hydrazine-1-carbothioamide at the ester position | N5a: Cytotoxic in A549, HepG2, and HCT-116 cell lines | [1] |
| Pyrrolo[2,1-f][2]triazines with cyclopropylcarbamoylphenylamino group | VEGFR-2 Kinase | 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino at C4 | Low nanomolar inhibitors | [3] |
| 4-Aminoquinoline-hydrazones | Bacterial strains | Hydrazone and isatin moieties | Promising antibacterial agents | [4] |
| 3-Amino-4-hydroxy-benzenesulfonamide derivatives | Carbonic Anhydrases | Varied aminoketone fragments | Sub-micromolar to low micromolar Kd values | [5] |
Key Insights from Comparative SAR:
-
Substitution at the 3-position: The nature of the substituent at the C3 position plays a critical role in determining the biological activity. For instance, in the case of 4-amino-3-chloro benzoate esters, this substitution is part of a scaffold that targets EGFR tyrosine kinase.[1] The introduction of a cyclopropyl group at this position, as in the titular compound, would likely impart conformational rigidity and specific steric interactions with the target protein, although specific data is lacking.
-
The Role of the 4-Amino Group: The amino group at the C4 position is often crucial for establishing key interactions with the biological target, such as hydrogen bonding. In many analogs, this group is essential for maintaining potency.
-
The Carboxylic Acid Moiety: The carboxylic acid group can be a key interaction point or can be derivatized into esters or amides to modulate properties like cell permeability and metabolic stability.
-
The Cyclopropyl Moiety: The presence of a cyclopropyl ring, as seen in VEGFR-2 kinase inhibitors, is often associated with increased potency.[3] This is attributed to its unique electronic properties and its ability to enforce a specific conformation that can be favorable for binding to the active site of an enzyme.
Experimental Protocols
The determination of the structure-activity relationships of these compounds relies on a variety of robust experimental assays. Below are the methodologies for key experiments cited in the comparative data.
EGFR Tyrosine Kinase Inhibition Assay: The anti-proliferative properties of the 4-amino-3-chloro benzoate ester derivatives were tested in vitro against cancer cell lines. The cytotoxicity was likely determined using a standard MTT or similar cell viability assay. The mechanism of action was further investigated by examining the compounds' ability to induce apoptosis through the activation of caspases 3 and 8.[1]
VEGFR-2 Kinase Inhibition Assay: The inhibitory activity of the pyrrolotriazine derivatives against VEGFR-2 kinase was determined using a biochemical assay. This typically involves incubating the enzyme with the test compound and a substrate (e.g., a peptide and ATP) and then measuring the amount of phosphorylated product. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[3]
Antibacterial Activity Assay: The antibacterial potential of 4-aminoquinoline-hydrazone and isatin hybrids was evaluated using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC) against various bacterial strains.[4]
Carbonic Anhydrase Binding Assay: The affinity of 3-amino-4-hydroxy-benzenesulfonamide derivatives for human carbonic anhydrase (CA) isoenzymes was measured using a fluorescent thermal shift assay. This method assesses the thermal stability of the protein in the presence of a ligand, with an increase in stability indicating binding. The dissociation constant (Kd) is then determined.[5]
Visualizing the Path to Discovery
To better understand the context of these SAR studies, the following diagrams illustrate a typical signaling pathway targeted by such inhibitors and a general workflow for a drug discovery campaign.
Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors based on the aminobenzoic acid scaffold.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Conclusion
While a dedicated and comprehensive SAR study for this compound remains to be published, the analysis of related aminobenzoic acid derivatives provides a strong foundation for predicting its potential biological activities and for guiding the design of novel compounds. The insights gleaned from the SAR of analogs with different substituents at the C3 position and the established role of the cyclopropyl moiety in enhancing potency suggest that this compound and its derivatives are promising scaffolds for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully explore its therapeutic potential.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
In-depth Comparative Analysis of "4-Amino-3-cyclopropylbenzoic acid" Derivatives: A Guide for Researchers
A comprehensive review of available scientific literature reveals a notable scarcity of publicly accessible in vitro and in vivo evaluation data for a series of "4-Amino-3-cyclopropylbenzoic acid" derivatives. While this specific chemical scaffold holds potential for drug discovery, a direct comparative guide based on extensive experimental data is not feasible at this time due to the limited published research.
This guide, therefore, aims to provide a framework for such an evaluation by outlining the key experimental protocols and data presentation formats that would be necessary for a robust comparison. It will also touch upon related chemical structures for which more data is available, offering insights into potential biological activities and experimental approaches.
Data Presentation: A Template for Comparison
For a meaningful comparison of "this compound" derivatives, quantitative data should be summarized in clearly structured tables. Below are template tables that researchers can use to organize their findings.
Table 1: In Vitro Biological Activity
| Compound ID | Target(s) | Assay Type | IC₅₀/EC₅₀ (nM) | Selectivity vs. Off-Target(s) (Fold) | Cell Line(s) | Cytotoxicity (CC₅₀, µM) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Alternative 1 | ||||||
| Alternative 2 |
Table 2: In Vivo Efficacy in Animal Models
| Compound ID | Animal Model | Dosing (mg/kg) | Route of Admin. | Efficacy Endpoint | % Inhibition / Effect | Tolerability/Adverse Effects |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Alternative 1 | ||||||
| Alternative 2 |
Table 3: Pharmacokinetic Properties
| Compound ID | Species | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) | t₁/₂ (h) |
| Derivative 1 | |||||||
| Derivative 2 | |||||||
| Alternative 1 | |||||||
| Alternative 2 |
Experimental Protocols: A Methodological Framework
Detailed and reproducible experimental protocols are crucial for the validation and comparison of findings. The following outlines key experimental methodologies that should be employed.
In Vitro Assays
-
Enzyme Inhibition Assays:
-
Protocol: Recombinant human enzymes (e.g., kinases, proteases) are incubated with the test compound at various concentrations and a specific substrate. The enzyme activity is measured by detecting the product formation, often through fluorescence, luminescence, or radioactivity. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
-
Cell-Based Assays:
-
Protocol: Relevant human cell lines are treated with the test compounds. Cellular endpoints such as proliferation (e.g., using MTS or CellTiter-Glo assays), apoptosis (e.g., caspase-3/7 activity), or specific signaling pathway modulation (e.g., Western blotting for phosphorylated proteins) are measured. EC₅₀ or IC₅₀ values are calculated from the dose-response curves.
-
-
Cytotoxicity Assays:
-
Protocol: A panel of human cell lines (both cancerous and non-cancerous) are exposed to a range of compound concentrations for a defined period (e.g., 72 hours). Cell viability is assessed using assays like MTT or resazurin reduction. The concentration that causes 50% cell death (CC₅₀) is determined.
-
In Vivo Studies
-
Animal Models of Disease:
-
Protocol: Appropriate animal models (e.g., xenograft models for cancer, inflammatory models) are used. Animals are treated with the test compounds or vehicle control via a relevant route of administration (e.g., oral, intravenous). Tumor growth, inflammatory markers, or other disease-specific endpoints are monitored over time.
-
-
Pharmacokinetic Studies:
-
Protocol: The test compound is administered to animals (e.g., mice, rats) at a specific dose. Blood samples are collected at various time points. The concentration of the compound in plasma is quantified using a validated analytical method, such as LC-MS/MS. Pharmacokinetic parameters are then calculated using appropriate software.
-
Mandatory Visualizations: Pathways and Workflows
Visualizing complex biological pathways and experimental workflows is essential for clear communication of research findings.
Caption: A generalized workflow for the in vitro and in vivo evaluation of novel chemical entities.
Caption: A hypothetical signaling pathway (e.g., MAPK/ERK) that could be targeted by kinase inhibitors.
Conclusion and Future Directions
The development of novel therapeutics requires rigorous and standardized evaluation. While a comprehensive comparison of "this compound" derivatives is currently hindered by the lack of published data, the framework presented here provides a clear roadmap for future research in this area. Researchers are encouraged to adopt these methodologies to generate high-quality, comparable data that will ultimately accelerate the discovery and development of new medicines. As more data becomes available, this guide can be updated to provide a direct and objective comparison of this promising class of compounds.
Spectroscopic Confirmation of 4-Amino-3-cyclopropylbenzoic Acid: A Comparative Guide
For Immediate Release
This guide provides a comprehensive spectroscopic analysis for the structural confirmation of 4-Amino-3-cyclopropylbenzoic acid. Leveraging comparative data from analogous compounds, this document outlines the expected spectral characteristics and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies and data presented herein serve as a robust framework for the identification and characterization of this and structurally related molecules.
Predicted and Comparative Spectroscopic Data
Due to the novelty of this compound, this section presents predicted spectroscopic data alongside experimentally determined data for structurally similar compounds: 4-Aminobenzoic acid and 3-Methylbenzoic acid. This comparison allows for a clear understanding of the expected spectral features of the title compound.
¹H NMR Data (400 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino group, the carboxylic acid proton, and the cyclopropyl group. The cyclopropyl protons typically appear in the upfield region due to ring strain and associated shielding effects.
| Compound | Ar-H (ppm) | -NH₂ (ppm) | -COOH (ppm) | Cyclopropyl-H (ppm) | Other (ppm) |
| This compound (Predicted) | ~7.6 (d), ~7.4 (dd), ~6.7 (d) | ~5.8 (s, br) | ~12.0 (s, br) | ~2.0 (m, 1H), ~0.9 (m, 2H), ~0.6 (m, 2H) | - |
| 4-Aminobenzoic acid (Experimental) | 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H) | 5.82 (s, 2H) | 11.91 (s, 1H) | - | - |
| 4-Amino-3-methylbenzoic acid (Experimental) | 7.6 (d, 1H), 7.5 (s, 1H), 6.7 (d, 1H) | 5.5 (s, br, 2H) | 12.1 (s, br, 1H) | - | 2.1 (s, 3H, -CH₃) |
¹³C NMR Data (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum is predicted to show characteristic signals for the carboxylic acid carbon, the aromatic carbons, and the unique upfield signals of the cyclopropyl carbons.
| Compound | C=O (ppm) | Aromatic C (ppm) | Cyclopropyl C (ppm) | Other C (ppm) |
| This compound (Predicted) | ~168 | ~150, ~132, ~128, ~125, ~118, ~115 | ~15 (CH), ~10 (CH₂) | - |
| 4-Aminobenzoic acid (Experimental) | 167.9 | 153.5, 131.7, 117.3, 113.0 | - | - |
| 4-Amino-3-methylbenzoic acid (Experimental) | 168.1 | 152.1, 132.5, 131.2, 122.3, 118.9, 114.8 | - | 17.5 (-CH₃) |
Mass Spectrometry Data (EI)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments from the aromatic ring and cyclopropyl substituent.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 177 | 132 ([M-COOH]⁺), 117, 91 |
| 4-Aminobenzoic acid (Experimental) | 137 | 120 ([M-OH]⁺), 92 ([M-COOH]⁺), 65 |
| 3-Aminobenzoic acid (Experimental) | 137 | 120 ([M-OH]⁺), 92 ([M-COOH]⁺), 65[1] |
FT-IR Data (KBr, cm⁻¹)
The FT-IR spectrum is predicted to display characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretch of the carboxylic acid, and vibrations associated with the aromatic and cyclopropyl groups.
| Compound | O-H (Carboxylic Acid) | N-H (Amine) | C=O (Carboxylic Acid) | Aromatic C=C | Cyclopropyl C-H |
| This compound (Predicted) | 3200-2500 (broad) | 3450, 3350 | 1680 | 1610, 1520 | ~3080, ~1020 |
| 4-Aminobenzoic acid (Experimental) | 3100-2500 (broad) | 3466, 3371 | 1668 | 1605, 1524 | - |
| 4-Amino-3-methylbenzoic acid (Experimental) | 3100-2500 (broad) | 3470, 3380 | 1675 | 1600, 1515 | - |
Experimental Protocols
The following are standard protocols for the spectroscopic techniques used in the characterization of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : -2 to 14 ppm.
-
Number of Scans : 16.
-
Relaxation Delay : 2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled experiment.
-
Spectral Width : 0 to 200 ppm.
-
Number of Scans : 1024.
-
Relaxation Delay : 5 seconds.
-
-
Data Processing : The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) is prepared in methanol.
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Mass Range : m/z 40-400.
-
Scan Speed : 1 scan/second.
-
-
Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation : An FT-IR spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 32.
-
-
Data Analysis : The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Structure Confirmation
The logical flow for confirming the structure of this compound using the described spectroscopic methods is illustrated below.
References
A Comparative Guide to the Crystallography of 4-Aminobenzoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of 4-aminobenzoic acid (PABA) derivatives, compounds of significant interest in medicinal chemistry and drug development. While crystallographic data for 4-Amino-3-cyclopropylbenzoic acid is not publicly available, this guide leverages data from structurally related PABA derivatives to offer valuable insights for researchers. The information presented herein, including comparative structural data, experimental protocols, and relevant biological pathways, is intended to support rational drug design and development efforts.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for this compound and selected aminobenzoic acid derivatives. This data is essential for understanding the three-dimensional structure of these molecules, which in turn influences their biological activity and pharmaceutical properties.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| This compound | C₁₀H₁₁NO₂ | - | - | - | - | - | - | - | - | [1] |
| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | Orthorhombic | P b c a | 11.6926 | 8.1121 | 14.1796 | 90 | 90 | 90 | [2] |
| 4-Aminobenzoic acid pyrazinoic acid salt | C₁₁H₁₁N₃O₄ | Monoclinic | P2₁/c | 13.935(3) | 6.889(1) | 12.062(2) | 90 | 106.18(3) | 90 | [3] |
Note: Complete crystallographic data for this compound is not available in the searched public databases.
Experimental Protocols
Synthesis and Crystallization of 4-Amino-3-hydroxybenzoic acid
A common method for the synthesis of 4-Amino-3-hydroxybenzoic acid involves the reduction of a nitro-substituted precursor. The following is a representative protocol:
Synthesis:
-
Nitration: 4-Hydroxybenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-hydroxy-3-nitrobenzoic acid.
-
Reduction: The resulting 4-hydroxy-3-nitrobenzoic acid is then reduced to 4-Amino-3-hydroxybenzoic acid. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[4][5]. Alternatively, reduction can be achieved using tin and hydrochloric acid[4][5].
Crystallization: Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution. The choice of solvent is critical and can influence the resulting crystal polymorph. For many aminobenzoic acid derivatives, solvents such as ethanol, water, or mixtures thereof are commonly used[4][5].
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
Biological Signaling Pathways
Derivatives of 4-aminobenzoic acid have been shown to modulate various biological pathways, including the IL-6/STAT3 and TNF-α/NF-κB signaling pathways, which are crucial in inflammation and cancer.
IL-6/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade involved in immune responses, inflammation, and cell proliferation. Some aminobenzoic acid derivatives have been investigated for their potential to modulate this pathway.
Caption: IL-6/STAT3 Signaling Pathway.
This guide serves as a foundational resource for researchers working with aminobenzoic acid derivatives. The provided comparative data, experimental protocols, and pathway diagrams are intended to facilitate further investigation and application of these versatile compounds in drug discovery and development.
References
- 1. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of a 1:1 salt of 4-aminobenzoic acid (vitamin B10) with pyrazinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of "4-Amino-3-cyclopropylbenzoic acid" Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the metabolic fate of novel chemical entities is paramount. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative framework for assessing the metabolic stability of "4-Amino-3-cyclopropylbenzoic acid" derivatives, a chemical scaffold with potential in various therapeutic areas.
Due to the limited availability of public domain data on the specific metabolic stability of "this compound" derivatives, this guide utilizes representative data from structurally related compounds to illustrate the assessment process. The principles and methodologies described herein provide a robust foundation for the evaluation of novel derivatives.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically evaluated using in vitro systems such as liver microsomes or hepatocytes. Key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.
The following table presents hypothetical metabolic stability data for a parent "this compound" and two illustrative derivatives, alongside comparator compounds. This data is intended for comparative and educational purposes.
| Compound Name | Structure | Human Liver Microsomal Stability | Human Hepatocyte Stability |
| t½ (min) | CLint (µL/min/mg protein) | ||
| Hypothetical Parent Compound | This compound | 45 | 31.0 |
| Hypothetical Derivative A | (Structure with modification to reduce metabolic liability) | 90 | 15.5 |
| Hypothetical Derivative B | (Structure with a different modification) | 30 | 46.2 |
| Comparator 1: Benzoic Acid | (A simple structural analog) | >120 | <11.5 |
| Comparator 2: A Cyclopropyl-containing Drug | (e.g., a simplified structure of a known drug) | 65 | 21.3 |
| Comparator 3: Tetrazole Bioisostere | (A common bioisosteric replacement for the carboxylic acid) | 110 | 12.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results for specific derivatives will vary.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the assessment of metabolic stability. Below are detailed protocols for the commonly employed microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.
a. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a reputable commercial supplier)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis
-
96-well plates
b. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.
a. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved or fresh pooled human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Acetonitrile (or other suitable organic solvent) containing an internal standard
-
96-well plates (coated for cell culture if necessary)
b. Procedure:
-
Thaw and prepare the hepatocytes according to the supplier's instructions to ensure high viability.
-
Prepare a working solution of the test compound in the incubation medium.
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound working solution to the wells to initiate the incubation. Place the plate in an incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots from the incubation and terminate the metabolic activity by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
c. Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (number of hepatocytes in millions/mL).
Visualizing Experimental Workflows and Metabolic Pathways
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates a typical workflow for assessing the metabolic stability of a novel compound.
Validating the Purity of 4-Amino-3-cyclopropylbenzoic acid: A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 4-Amino-3-cyclopropylbenzoic acid is of paramount importance. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We present supporting experimental protocols and data to assist in selecting the most appropriate method for your analytical needs.
Introduction to Purity Validation
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minor impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts.[1][2] Therefore, robust and reliable analytical methods are essential for its quality control.
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its ability to provide a direct measurement of the analyte concentration against a certified reference material, without the need for analyte-specific reference standards.[3] HPLC, a cornerstone of pharmaceutical analysis, offers excellent separation capabilities, making it highly effective for identifying and quantifying impurities.[4][5][6]
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC for purity determination depends on various factors, including the specific analytical requirements, available resources, and the nature of the sample. Below is a summary of their performance characteristics, with illustrative data for a hypothetical batch of this compound.
Table 1: Quantitative Data Summary
| Parameter | qNMR Result | HPLC Result |
| Purity Assay (%) | 99.2 ± 0.2 | 99.3 (Area %) |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% |
| Analysis Time per Sample | ~15-20 minutes | ~25-30 minutes |
| Sample Preparation Time | ~10 minutes | ~20 minutes |
| Need for Specific Reference Standard | No (uses internal standard) | Yes (for each impurity) |
| Solvent Consumption | Low (~0.6 mL per sample) | High (~1 mL/min) |
Methodology and Experimental Protocols
Detailed and standardized protocols are crucial for obtaining accurate and reproducible results.
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: Analytical balance (readability ± 0.01 mg), volumetric flasks, pipettes, NMR tubes.
Experimental Workflow:
Caption: Workflow for qNMR purity determination.
Calculation of Purity:
The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Signal Selection:
-
This compound: The aromatic protons that do not overlap with other signals are suitable for integration.
-
Maleic Acid (Internal Standard): The two olefinic protons give a sharp singlet at ~6.3 ppm in DMSO-d6, which is typically in a clear region of the spectrum.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by separating it from potential impurities.
Materials and Instrumentation:
-
Analyte: this compound
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Instrumentation: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Logical Relationship of HPLC Purity Analysis:
Caption: Logical flow of an HPLC purity analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Purity Calculation: Purity is typically reported as area percent, calculated as:
Area % = (Area of main peak / Total area of all peaks) * 100
Discussion and Conclusion
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound.
qNMR offers the distinct advantage of being a primary ratio method, providing a direct and accurate measure of purity without the need for a specific reference standard of the analyte.[3] This is particularly beneficial in early-stage drug development when well-characterized standards of the intermediate may not be available. Its lower solvent consumption and relatively fast analysis time also make it an efficient method.
HPLC provides superior separation capabilities, making it the method of choice for identifying and quantifying individual impurities, even at very low levels.[4][6] This is crucial for impurity profiling and for meeting the stringent requirements of regulatory bodies.[1] However, accurate quantification of impurities by HPLC requires their corresponding reference standards.
References
Safety Operating Guide
Safe Disposal of 4-Amino-3-cyclopropylbenzoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 4-Amino-3-cyclopropylbenzoic acid, drawing from established safety protocols for similar chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.[1] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[2][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company.[1] Do not discharge this chemical into drains or the environment.[2][4]
-
Containerization:
-
Keep the compound in its original, clearly labeled container whenever possible.
-
If transferring to a new container, ensure it is suitable for chemical waste, properly sealed, and accurately labeled with the chemical name and any relevant hazard information.
-
-
Waste Classification:
-
Consult your institution's environmental health and safety (EHS) office for guidance on classifying the waste. The allocation of waste identity numbers should be carried out according to specific industry and process standards.[4]
-
-
Surplus and Non-Recyclable Solutions:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
For larger quantities, consider dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber, a process to be carried out by a certified waste disposal service.[1]
-
-
Contaminated Materials:
-
Empty Containers:
-
Completely emptied containers can be recycled after being thoroughly rinsed.[4] The rinsate should be collected as chemical waste.
-
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table outlines typical data points to look for in the SDS of a similar chemical. This information is crucial for a comprehensive risk assessment and waste management plan.
| Parameter | Value | Source / Section in SDS |
| LD50 (Oral) | Data not available | Section 11: Toxicological Information |
| Aquatic Toxicity | Data not available | Section 12: Ecological Information |
| Occupational Exposure Limits | Data not available | Section 8: Exposure Controls/Personal Protection |
| Flash Point | Data not available | Section 9: Physical and Chemical Properties |
| Autoignition Temperature | Data not available | Section 9: Physical and Chemical Properties |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-3-cyclopropylbenzoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling 4-Amino-3-cyclopropylbenzoic acid, a compound of interest in pharmaceutical research. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to ANSI Z87.1 standards.[4][5] A face shield should be worn over safety glasses if there is a risk of splashing.[4][6] | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (minimum thickness of 5 mil) inspected before each use. A lab coat should be worn and fully buttoned.[4] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is required if work is performed outside of a certified chemical fume hood or if dust is generated.[4][7] | Protects against inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8]
2. Engineering Controls:
-
All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
3. Weighing and Solution Preparation:
-
Don all required PPE before handling the compound.
-
To minimize dust generation, handle the solid material carefully.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
4. Experimental Use:
-
Conduct all reactions involving this compound within a chemical fume hood.
-
Avoid direct contact and inhalation of the compound.
5. Decontamination:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) after handling is complete.
-
Properly dispose of all contaminated materials.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. The container should be compatible with the solvents used. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste container. |
Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[8][10]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[9] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. osha.gov [osha.gov]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. fishersci.com [fishersci.com]
- 9. geneseo.edu [geneseo.edu]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
